3-(Phenylsulfonyl)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-(benzenesulfonyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXFWPSGKJXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003562-01-3 | |
| Record name | Pyrrolidine, 3-(phenylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003562-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(phenylsulfonyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 3-(Phenylsulfonyl)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its three-dimensional structure allows for diverse substituent orientations, enabling fine-tuning of pharmacological properties. The introduction of a phenylsulfonyl group at the 3-position can significantly influence the molecule's polarity, solubility, and ability to engage in specific interactions with biological targets. This guide outlines a robust synthetic route to this compound and its comprehensive characterization.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available 3-hydroxypyrrolidine. The general strategy involves the protection of the pyrrolidine nitrogen, followed by the sulfonation of the hydroxyl group, and subsequent deprotection to yield the desired hydrochloride salt.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine)
To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl 3-(phenylsulfonyloxy)pyrrolidine-1-carboxylate
To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM at 0 °C is added pyridine (1.5 eq). Benzenesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-(phenylsulfonyloxy)pyrrolidine-1-carboxylate.
Step 3: Synthesis of this compound
The crude tert-butyl 3-(phenylsulfonyloxy)pyrrolidine-1-carboxylate is dissolved in a solution of hydrochloric acid in either 1,4-dioxane (e.g., 4 M) or isopropanol. The mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Characterization Data
The structural confirmation and purity of the synthesized this compound are established using various analytical techniques.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClNO₂S |
| Molecular Weight | 247.74 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not available in literature |
| Solubility | Soluble in water, methanol |
| Mass Spectrometry (ESI-MS, predicted) | [M+H]⁺: 212.07398[2] |
Table 2: ¹H NMR Spectral Data (Predicted)
Note: The following are predicted chemical shifts (ppm) and may vary from experimental values.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.50 - 7.90 | m |
| CH-SO₂ | 3.80 - 3.95 | m |
| CH₂-N | 3.20 - 3.60 | m |
| CH₂-CH-SO₂ | 2.20 - 2.40 | m |
Table 3: ¹³C NMR Spectral Data (Predicted)
Note: The following are predicted chemical shifts (ppm) and may vary from experimental values.
| Carbon Assignment | Chemical Shift (ppm) |
| Ar-C (ipso) | 138.0 |
| Ar-C (para) | 134.0 |
| Ar-C (ortho) | 129.5 |
| Ar-C (meta) | 128.0 |
| CH-SO₂ | 60.0 |
| CH₂-N | 48.0, 46.0 |
| CH₂-CH-SO₂ | 30.0 |
Table 4: FTIR Spectral Data (Characteristic Peaks)
Note: Based on analogous structures, the following characteristic absorption bands (cm⁻¹) are expected.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (salt) | 2400 - 2800 | Broad |
| C-H stretch (Ar) | 3000 - 3100 | Medium |
| C-H stretch (Al) | 2850 - 2960 | Medium |
| S=O stretch (asym) | 1300 - 1350 | Strong |
| S=O stretch (sym) | 1140 - 1160 | Strong |
| C-N stretch | 1000 - 1250 | Medium |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route is robust and employs common laboratory reagents and techniques. The characterization data, while partially based on predictions for this specific molecule, provide a solid basis for structural confirmation and purity assessment. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and evaluate novel pyrrolidine-based compounds.
References
In-Depth Technical Guide on the Spectral Data of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3-(phenylsulfonyl)pyrrolidine hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific compound, this guide utilizes data from the closely related analog, 2-phenyl-5-methyl-3-(phenylsulfonyl)-3-pyrroline, to provide a robust predictive analysis. The methodologies and spectral interpretations presented herein are intended to serve as a valuable resource for the characterization and quality control of this and structurally similar compounds.
Predicted Spectral Data
The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The NMR data is extrapolated from the experimentally determined values for 2-phenyl-5-methyl-3-(phenylsulfonyl)-3-pyrroline, with adjustments to account for the saturation of the pyrrolidine ring and the presence of the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂ ⁺ | The acidic protons of the hydrochloride salt are expected to be broad and downfield. |
| 7.90 - 7.95 | Multiplet | 2H | Ar-H (ortho to SO₂) | Aromatic protons deshielded by the sulfonyl group. |
| 7.60 - 7.75 | Multiplet | 3H | Ar-H (meta & para to SO₂) | Remaining aromatic protons. |
| ~3.8 - 4.0 | Multiplet | 1H | CH -SO₂ | Proton at the 3-position of the pyrrolidine ring. |
| ~3.4 - 3.7 | Multiplet | 4H | CH₂ -N | Protons on the carbons adjacent to the nitrogen. |
| ~2.2 - 2.5 | Multiplet | 2H | CH₂ | Protons at the 4-position of the pyrrolidine ring. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~138 | Ar-C (ipso to SO₂) | Quaternary carbon attached to the sulfonyl group. |
| ~134 | Ar-C H (para to SO₂) | Aromatic carbon. |
| ~129 | Ar-C H (ortho/meta to SO₂) | Aromatic carbons. |
| ~128 | Ar-C H (ortho/meta to SO₂) | Aromatic carbons. |
| ~60 | C H-SO₂ | Carbon at the 3-position of the pyrrolidine ring. |
| ~48 | C H₂-N | Carbons at the 2 and 5-positions of the pyrrolidine ring. |
| ~30 | C H₂ | Carbon at the 4-position of the pyrrolidine ring. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2700 - 3000 | Strong, Broad | N-H stretch (from NH₂⁺) |
| ~3050 - 3100 | Medium | Aromatic C-H stretch |
| ~2850 - 2960 | Medium | Aliphatic C-H stretch |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1300 - 1350 | Strong | Asymmetric SO₂ stretch |
| ~1150 - 1180 | Strong | Symmetric SO₂ stretch |
| ~1080 | Medium | S-Ar stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 212.07 | [M+H]⁺ | Predicted exact mass of the protonated free base. |
| 141.02 | [M - C₆H₅SO₂]⁺ | Fragmentation corresponding to the loss of the phenylsulfonyl group. |
| 70.06 | [C₄H₈N]⁺ | Fragmentation corresponding to the pyrrolidine ring. |
| 77.04 | [C₆H₅]⁺ | Phenyl fragment. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data, based on standard laboratory practices and information from the synthesis of related compounds.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Data Acquisition :
-
¹H NMR : Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
-
¹³C NMR : Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.
IR Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
Mass Spectrometry
-
Instrumentation : An electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatograph (LC-MS).
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or LC.
-
Data Acquisition : The mass spectrometer is operated in positive ion mode. The full scan mass spectrum is acquired over a range of m/z 50-500.
-
Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral characterization of this compound.
Navigating the Solubility Landscape of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 3-(Phenylsulfonyl)pyrrolidine hydrochloride in various organic solvents. While a comprehensive search of publicly available scientific literature and databases reveals a lack of specific quantitative solubility data for this compound, this document outlines the industry-standard methodologies and best practices for generating this critical information in a laboratory setting.
Introduction: The Critical Role of Solubility Data
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a fundamental physicochemical property that profoundly influences its development and application. This data is crucial for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing suitable dosage forms and drug delivery systems.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
-
Regulatory Submissions: Providing essential data for product characterization and quality control.
This compound, as a molecule of interest in medicinal chemistry, requires a thorough understanding of its solubility profile to advance its potential therapeutic applications. This guide provides the framework for establishing that profile.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate internal research and development, the following template table is provided for the systematic recording of experimentally determined solubility values. It is recommended to determine solubility at controlled temperatures, such as 25 °C (room temperature) and 37 °C (physiological temperature).
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Methanol | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| Ethanol | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| Isopropanol | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| Acetonitrile | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| Acetone | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| Dichloromethane (DCM) | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| Tetrahydrofuran (THF) | 25 | HPLC-UV | |||
| 37 | HPLC-UV | ||||
| Ethyl Acetate | 25 | HPLC-UV | |||
| 37 | HPLC-UV |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess of the solid compound with a solvent over a set period and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.[1]
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.[1]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1] It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate a clear separation of the solid and liquid phases.[1]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[1]
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This technical guide provides a robust framework for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and systematically recording the data, researchers can generate the critical information needed to support drug discovery and development efforts. The lack of existing public data underscores the importance of conducting these experiments to build a comprehensive physicochemical profile for this compound.
References
The Pivotal Role of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride in CNS Drug Discovery: A Technical Guide for Researchers
A deep dive into the synthetic utility and mechanistic possibilities of a versatile pyrrolidine scaffold in the development of novel central nervous system therapeutics.
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide focuses on 3-(Phenylsulfonyl)pyrrolidine hydrochloride, a key synthetic intermediate that offers a versatile platform for the development of a new generation of CNS drugs. While direct pharmacological activity of this specific compound is not extensively documented, its strategic importance lies in its utility as a building block for creating diverse molecular architectures with the potential to modulate various CNS targets. This document will explore the synthetic pathways leveraging this intermediate, discuss the potential mechanisms of action of its derivatives, and provide illustrative experimental protocols and data relevant to the broader class of pyrrolidine-containing CNS agents.
Introduction: The Prominence of the Pyrrolidine Scaffold in CNS Drug Discovery
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a recurring motif in a multitude of natural products and synthetic drugs.[1] Its prevalence in CNS drug discovery can be attributed to several key features. The sp³-rich, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets within the CNS.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or a basic center, contributing to the pharmacokinetic and pharmacodynamic properties of the molecule.
Derivatives of the pyrrolidine scaffold have been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, antinociceptive, antidepressant, and neuroprotective effects.[2] This versatility makes the pyrrolidine core an attractive starting point for the design of novel therapeutics for a variety of neurological and psychiatric disorders.
This compound: A Versatile Synthetic Intermediate
This compound serves as a valuable building block in the synthesis of more complex molecules with potential CNS activity. The phenylsulfonyl group can act as a modifiable handle for further chemical transformations, while the pyrrolidine ring provides the core scaffold. A closely related analog, 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride, is recognized as a key intermediate in the development of pharmaceuticals targeting neurological disorders.[3] The hydrochloride salt form of these compounds generally enhances their stability and solubility, facilitating their use in various synthetic protocols.
Synthetic Utility and Pathways
The primary role of this compound in CNS drug discovery is as a precursor for the synthesis of a diverse library of compounds. The pyrrolidine nitrogen can be readily functionalized through various reactions, such as N-alkylation, N-acylation, and reductive amination, to introduce a wide array of substituents. These modifications are crucial for tuning the biological activity, selectivity, and pharmacokinetic properties of the final compounds.
Below is a generalized workflow illustrating the synthetic utility of pyrrolidine intermediates in drug discovery.
Potential Mechanisms of Action of Pyrrolidine Derivatives in the CNS
While this compound itself is primarily a synthetic intermediate, its derivatives have the potential to interact with a variety of CNS targets. The specific mechanism of action is determined by the nature of the substituents appended to the pyrrolidine core.
Modulation of Ion Channels
Several pyrrolidine-containing compounds have been identified as modulators of voltage-gated ion channels, which are critical for neuronal excitability. For instance, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent anticonvulsant and antinociceptive effects, with evidence suggesting interaction with neuronal voltage-sensitive sodium channels.[4]
Interaction with Neurotransmitter Receptors and Transporters
The pyrrolidine scaffold is also a key component of ligands for various neurotransmitter receptors and transporters. Derivatives can be designed to target:
-
Dopamine and Norepinephrine Transporters: Some pyrrolidine derivatives act as potent dopamine and norepinephrine reuptake inhibitors, a mechanism central to the action of many antidepressant and stimulant medications.
-
GABAergic System: The anticonvulsant properties of some pyrrolidine derivatives may be mediated through their interaction with components of the GABAergic system, such as GABA receptors or transporters.[5]
-
Glutamatergic System: Kainoids, a class of naturally occurring pyrrolidine dicarboxylate derivatives, are potent agonists of glutamate receptors and are used as pharmacological probes to study excitatory neurotransmission.[2]
The potential signaling pathways that can be modulated by pyrrolidine-based CNS drugs are depicted below.
Quantitative Data on Pyrrolidine-Based CNS Drug Candidates
While specific quantitative data for this compound as a bioactive compound is not available, the following table summarizes representative data for various pyrrolidine derivatives with demonstrated CNS activity. This data illustrates the potential potency and efficacy that can be achieved by modifying the pyrrolidine scaffold.
| Compound Class | Target | Assay | Result | Reference |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | Voltage-gated Na+ channel | Maximal Electroshock (MES) test (mice) | ED₅₀ = 27.4 mg/kg | [4] |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | Voltage-gated Na+ channel | MES test (mice) | ED₅₀ = 68.30 mg/kg | [5] |
| Phenylsulfonyl hydrazide derivative | mPGES-1 | In vitro PGE₂ assay | IC₅₀ = 0.06 µM | [6] |
| Amphetamine derivative with pyrrolidine moiety | SERT | Radioligand binding assay | Kᵢ = 10.3 nM | [7] |
| Amphetamine derivative with pyrrolidine moiety | NET | Radioligand binding assay | Kᵢ = 19.2 nM | [7] |
Table 1. Representative biological data for CNS-active pyrrolidine derivatives.
Experimental Protocols
The following sections provide illustrative experimental protocols for the synthesis and evaluation of pyrrolidine derivatives, representative of the types of studies in which this compound could be utilized as a starting material.
General Procedure for the Synthesis of N-Substituted Pyrrolidine Derivatives
This protocol describes a general method for the N-functionalization of a pyrrolidine intermediate, a key step in creating a library of diverse compounds for screening.
Materials:
-
This compound
-
Appropriate alkyl halide or acyl chloride
-
A non-nucleophilic base (e.g., diisopropylethylamine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the non-nucleophilic base (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide or acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyrrolidine derivative.
In Vivo Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for potential anticonvulsant drugs.
Animals:
-
Male Swiss mice (20-25 g)
Procedure:
-
Administer the test compound or vehicle (control) intraperitoneally (i.p.) or orally (p.o.) to groups of mice.
-
At the time of peak effect (predetermined by pharmacokinetic studies), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
-
Calculate the median effective dose (ED₅₀) using a probit analysis of the dose-response data.[4][5]
Conclusion
This compound represents a strategically important starting material in the field of CNS drug discovery. While it may not possess significant intrinsic pharmacological activity, its value as a versatile synthetic intermediate is undeniable. By providing a robust pyrrolidine scaffold for further chemical elaboration, it enables the creation of large and diverse compound libraries. The exploration of these libraries has led to the identification of potent and selective modulators of various CNS targets, including ion channels and neurotransmitter transporters. Future research focused on the innovative use of this and similar pyrrolidine-based building blocks will undoubtedly continue to fuel the discovery of novel therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Stereochemical Landscape of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Phenylsulfonyl)pyrrolidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The stereochemistry of this molecule, particularly at the C3 position of the pyrrolidine ring, is a critical determinant of its biological activity and pharmacological profile. This technical guide provides an in-depth exploration of the stereochemical aspects of this compound, including plausible synthetic routes to the racemic mixture, established methods for chiral resolution, and the importance of enantiomeric purity in the context of drug development. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes detailed, generalized experimental protocols and conceptual frameworks applicable to its synthesis and stereochemical analysis.
Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2] Its non-planar, five-membered ring structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and selectivity. The introduction of a chiral center, as seen in 3-(Phenylsulfonyl)pyrrolidine, gives rise to enantiomers that can exhibit markedly different pharmacological and toxicological properties. This stereochemical diversity underscores the necessity for robust methods to synthesize and isolate enantiomerically pure forms of such compounds for thorough biological evaluation.
Synthesis of Racemic this compound
The synthesis of the racemic form of this compound serves as the starting point for obtaining the individual enantiomers. A common and effective strategy involves the Michael addition of a nitrogen-containing nucleophile to a suitable acceptor, followed by cyclization and subsequent functionalization.
Plausible Synthetic Pathway
A plausible synthetic route commences with the reaction of a protected 3-pyrrolidinone with a source of the phenylsulfonyl group, followed by reduction and deprotection. An alternative approach involves the conjugate addition of a nitrogen-containing species to a vinyl sulfone, followed by cyclization.
Generalized Experimental Protocol: Synthesis of Racemic 3-(Phenylsulfonyl)pyrrolidine
-
Step 1: Michael Addition: To a solution of a suitable N-protected 3-pyrrolidinone in a polar aprotic solvent such as tetrahydrofuran (THF), add a base like sodium hydride (NaH) at 0°C. Subsequently, introduce phenylsulfenyl chloride to form the corresponding 3-(phenylthio)pyrrolidinone.
-
Step 2: Oxidation: The sulfide intermediate is then oxidized to the sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM).
-
Step 3: Reduction of the Carbonyl Group: The ketone functionality of the 3-(phenylsulfonyl)pyrrolidinone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Step 4: Conversion to the Hydrochloride Salt: The resulting N-protected 3-(phenylsulfonyl)pyrrolidin-3-ol is deprotected under acidic conditions, and the free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the racemic this compound salt.
Chiral Resolution of 3-(Phenylsulfonyl)pyrrolidine
The separation of the racemic mixture into its constituent enantiomers is a crucial step in understanding the stereochemistry-activity relationship. Several methods can be employed for the chiral resolution of 3-substituted pyrrolidines.
Diastereomeric Salt Crystallization
A classical and often effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.
Generalized Experimental Protocol:
-
Salt Formation: Dissolve the racemic 3-(Phenylsulfonyl)pyrrolidine free base in a suitable solvent (e.g., ethanol, methanol, or a mixture). Add a solution of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid (0.5 equivalents), in the same solvent.
-
Crystallization: Gently heat the mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free amine. Extract the enantiomerically enriched amine into an organic solvent, dry, and concentrate.
-
Formation of the Hydrochloride Salt: Dissolve the enriched free base in a suitable solvent and treat with hydrochloric acid to precipitate the desired enantiomer as the hydrochloride salt. The other enantiomer can be recovered from the mother liquor.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective method for separating enantiomers by capitalizing on the differential reaction rates of the two enantiomers with an enzyme.
Generalized Experimental Protocol:
-
Enzyme Selection: Screen various lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) for their ability to selectively acylate one enantiomer of N-acylated 3-hydroxy-pyrrolidine, a potential precursor.
-
Reaction Setup: In a suitable organic solvent, combine the racemic N-protected 3-hydroxypyrrolidine, an acyl donor (e.g., vinyl acetate), and the selected lipase.
-
Monitoring: Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
-
Separation: Separate the acylated product from the unreacted alcohol by column chromatography.
-
Deprotection and Functionalization: Deprotect the respective separated products and proceed with the introduction of the phenylsulfonyl group to obtain the desired enantiomers of 3-(Phenylsulfonyl)pyrrolidine.
Quantitative Data
While specific quantitative data for the enantiomers of this compound are not readily found in publicly accessible literature, the following table outlines the expected data that would be determined for the characterization of its stereoisomers.
| Parameter | (R)-3-(Phenylsulfonyl)pyrrolidine HCl | (S)-3-(Phenylsulfonyl)pyrrolidine HCl | Racemic 3-(Phenylsulfonyl)pyrrolidine HCl |
| Specific Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer | 0° |
| Enantiomeric Excess (ee) | >99% (after resolution) | >99% (after resolution) | Not Applicable |
| Melting Point (°C) | Potentially different from the racemate | Potentially different from the racemate | Specific to the racemic mixture |
| Chiral HPLC Retention Time (min) | Distinct retention time | Distinct retention time | Two peaks of equal area |
Visualizing the Workflow
The logical flow from synthesis to the isolation of individual enantiomers is a critical aspect of stereochemical studies.
Caption: Logical workflow for the synthesis and stereochemical analysis.
Conclusion
The stereochemistry of this compound is a pivotal consideration for its application in drug discovery and development. While specific data for this molecule remains sparse in the public domain, this technical guide provides a comprehensive framework for its racemic synthesis and chiral resolution based on established chemical principles and methodologies applied to analogous compounds. The detailed protocols and conceptual outlines serve as a valuable resource for researchers and scientists engaged in the synthesis, purification, and characterization of chiral pyrrolidine derivatives. The successful isolation and characterization of the individual enantiomers are indispensable for elucidating their structure-activity relationships and advancing the development of novel therapeutics.
References
Navigating the Stability Landscape of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-(Phenylsulfonyl)pyrrolidine hydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and pharmaceutical development. This document outlines potential degradation pathways, presents a framework for stability assessment through forced degradation studies, and offers best practices for storage and handling.
Chemical Stability Profile
3-(Phenylsulfonyl)pyrrol दीन hydrochloride is generally a stable compound under recommended storage conditions. Safety Data Sheets (SDS) consistently advise storing the compound in a tightly closed container in a dry, cool, and well-ventilated area to prevent degradation. Key factors that can influence its stability include exposure to high temperatures, humidity, light, and reactive chemicals.
While specific public data on the comprehensive stability of this compound is limited, general principles of chemical stability for similar sulfonamide and pyrrolidine-containing molecules suggest potential susceptibility to certain conditions. Forced degradation studies are crucial to definitively identify these vulnerabilities.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be considered. | Prevents thermal degradation. |
| Humidity | Store in a dry environment. | Minimizes potential for hydrolysis. |
| Light | Protect from light. | Avoids potential photolytic degradation. |
| Atmosphere | Store in a well-ventilated place. | Prevents accumulation of potentially reactive atmospheric components. |
| Container | Keep in a tightly sealed, inert container. | Protects from moisture and atmospheric contaminants. |
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are a cornerstone of understanding a compound's intrinsic stability. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) provides guidelines for conducting such studies.
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating potential outcomes. Note: This data is illustrative and not based on experimental results for this specific compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 8% | Phenylsulfonic acid, Pyrrolidine |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 15% | Phenylsulfonic acid, Pyrrolidine |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5% | N-oxide derivatives |
| Thermal | Dry Heat | 48 hours | 80°C | 3% | Minor unspecified degradants |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 2% | Minor unspecified degradants |
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are essential for reproducible stability testing. Below are example protocols for key forced degradation experiments.
Acid and Base Hydrolysis
-
Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
For base hydrolysis, mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots (base for the acid sample, acid for the base sample) before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To assess the compound's stability in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound.
-
Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the solid compound.
-
Procedure:
-
Place a thin layer of solid this compound in a petri dish.
-
Heat the sample in an oven at 80°C.
-
At specified time intervals, withdraw a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Photostability Testing
-
Objective: To determine the compound's sensitivity to light.
-
Procedure:
-
Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in methanol) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Place both the exposed and control samples in a photostability chamber.
-
Analyze the samples after a specified duration of light exposure.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a sulfonamide linkage, a primary degradation pathway under hydrolytic conditions (both acidic and basic) is the cleavage of the sulfur-nitrogen bond.
Caption: Hypothetical hydrolytic degradation pathway.
Experimental Workflow for Stability Indicating Method Development
A robust stability-indicating analytical method, typically HPLC, is essential to separate and quantify the parent compound from its degradation products. The development and validation of such a method is a critical step in stability assessment.
Caption: Workflow for stability-indicating HPLC method development.
Conclusion
While this compound is a generally stable compound, a thorough understanding of its potential degradation pathways and optimal storage conditions is paramount for its successful application in research and development. The implementation of systematic forced degradation studies, guided by the principles outlined in this technical guide, will ensure the generation of reliable data, contributing to the overall quality and success of drug development programs. Researchers and scientists are encouraged to perform their own stability assessments to confirm the suitability of the compound for their specific applications.
The Versatile Scaffold: A Technical Review of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern drug discovery, prized for its ability to impart favorable pharmacokinetic properties and provide a versatile scaffold for diverse functionalization.[1][2] Among the myriad of its derivatives, 3-(Phenylsulfonyl)pyrrolidine hydrochloride has emerged as a significant building block in the synthesis of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and enzyme inhibition. This technical guide provides a comprehensive review of the applications of this compound, presenting available quantitative data, experimental protocols, and visualizing key conceptual frameworks.
Synthesis and Chemical Properties
For instance, the synthesis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid was achieved by reacting 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride in the presence of sodium carbonate.[3] The reaction mixture was acidified to yield the final product.[3] Similarly, 1-(2,5-Dibromophenyl)sulfonylpyrrolidine can be synthesized by reacting 2,5-dibromobenzenesulfonyl chloride with pyrrolidine in dichloromethane with triethylamine as a base.[4] These examples suggest a general synthetic strategy that could be adapted for this compound, likely starting from 3-hydroxypyrrolidine or a related precursor.
General Synthetic Workflow for Aryl Sulfonyl Pyrrolidines
Caption: Generalized synthetic pathway for aryl sulfonyl pyrrolidines.
Applications in Drug Discovery
The unique structural features of 3-(phenylsulfonyl)pyrrolidine derivatives make them attractive candidates for targeting a range of biological entities.
Central Nervous System (CNS) Disorders
The blood-brain barrier presents a significant challenge in the development of drugs for CNS disorders.[5][6] The physicochemical properties of the pyrrolidine scaffold can be modulated to enhance brain penetration.[7] Patents have disclosed the use of phenylpyrrolidine compounds in the context of neurological disorders, suggesting their potential as therapeutic agents for conditions such as epilepsy. While specific quantitative data for this compound is not provided, a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which share a similar structural motif, demonstrated their potential as antiseizure and antinociceptive agents.[8] One of the synthesized compounds, 3-(Benzo[b]thiophen-2-yl)-1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride, showed promising activity in preclinical models.[8]
Enzyme Inhibition
The phenylsulfonyl group can act as a key pharmacophore, interacting with the active sites of various enzymes. While direct inhibitory data for this compound is scarce, numerous studies have highlighted the potential of pyrrolidine derivatives as potent enzyme inhibitors.
For example, a series of phenylsulfonyl hydrazide derivatives were evaluated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.[9] One potent derivative demonstrated an IC50 value of 0.06 μM against PGE2 production.[9] Another study on pyrrolidinone and pyrrolidine derivatives identified compounds with activity against Mycobacterium tuberculosis, although they were not potent inhibitors of the InhA enzyme.[6] Furthermore, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide was identified as a potent and brain-penetrant TRPV1 antagonist with an IC50 of 2.66 nM.[7]
Illustrative Enzyme Inhibition Data for Related Pyrrolidine Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Phenylsulfonyl Hydrazides | mPGES-1 | 0.06 µM | [9] |
| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | TRPV1 | 2.66 nM | [7] |
Logical Flow of a Typical Enzyme Inhibition Assay
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of Drug Discovery in Central Nervous System Disorders: An Overview | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 6. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Application of Pyrrolidine-Based Compounds in Medicine
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a pivotal structural motif in the landscape of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on drug discovery. This technical guide delves into the rich history of pyrrolidine-based compounds, from their origins in traditional medicine to their rational design in modern drug development. We will explore the key discoveries, detail the experimental methodologies behind their synthesis, and illuminate the intricate signaling pathways through which they exert their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.
A Historical Trajectory: From Nature's Blueprint to Rational Drug Design
The story of pyrrolidine in medicine begins with the study of natural products. For centuries, plants containing pyrrolizidine alkaloids were used in traditional remedies, though their therapeutic benefits were often accompanied by significant toxicity. The 19th-century isolation of these alkaloids marked the beginning of a deeper chemical understanding of the pyrrolidine core.
A pivotal moment in the history of pyrrolidine-based drugs came with the discovery of Angiotensin-Converting Enzyme (ACE) inhibitors. This journey began with the investigation of the venom of the Brazilian pit viper, Bothrops jararaca.[1][2] In the 1960s, researchers identified peptides in the venom that potently inhibited ACE, an enzyme known to play a crucial role in regulating blood pressure.[3] This discovery provided a critical lead for the rational design of non-peptide ACE inhibitors.
Scientists at Squibb (now Bristol Myers Squibb) embarked on a mission to develop an orally active ACE inhibitor. Their work, which involved the meticulous study of the enzyme's active site, led to the synthesis of captopril in 1975.[2] Captopril, a proline derivative, was the first-in-class ACE inhibitor and revolutionized the treatment of hypertension and heart failure.[3][4] Its development is a landmark example of structure-based drug design.
The success of captopril spurred further research into pyrrolidine-containing pharmaceuticals. In the realm of central nervous system (CNS) disorders, levetiracetam , a pyrrolidone derivative, emerged as a novel antiepileptic drug with a unique mechanism of action. Unlike traditional antiepileptic drugs that target ion channels, levetiracetam was found to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[5][6]
The versatility of the pyrrolidine scaffold was further demonstrated with the development of antiviral agents. Telaprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, incorporates a pyrrolidine moiety that is crucial for its binding to the viral enzyme.[7][8] The development of telaprevir and other direct-acting antivirals marked a significant advancement in the treatment of chronic hepatitis C.
These examples represent just a fraction of the numerous pyrrolidine-based drugs that have reached the market, treating a wide range of conditions from viral infections and cancer to diabetes and neurological disorders.
Quantitative Data on Key Pyrrolidine-Based Drugs
To provide a comparative overview, the following tables summarize key quantitative data for captopril, levetiracetam, and telaprevir.
Pharmacokinetic Properties
| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Metabolism | Excretion |
| Captopril | ~75 | 1 | <2 | 25-30 | ~50% (disulfide conjugates) | >95% Renal |
| Levetiracetam | ~100 | 1 | 6-8 | <10 | Minimal (enzymatic hydrolysis) | ~66% Renal (unchanged) |
| Telaprevir | ~55-75 (with food) | 4-5 | 9-11 | 59-76 | Extensive (CYP3A4) | ~82% Feces, ~1% Urine |
Pharmacodynamic Properties
| Drug | Target | IC50 / Ki | Mechanism of Action |
| Captopril | Angiotensin-Converting Enzyme (ACE) | IC50: ~20-30 nM | Competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II. |
| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) | Ki: ~1 µM | Binds to SV2A, modulating synaptic vesicle exocytosis and neurotransmitter release. |
| Telaprevir | HCV NS3/4A Protease | Ki: 7 nM | Reversible, covalent inhibitor of the HCV NS3/4A serine protease, blocking viral polyprotein processing.[7] |
Clinical Efficacy
| Drug | Indication | Clinical Trial Highlight | Outcome |
| Captopril | Hypertension | Veterans Administration Cooperative Study | Significant reduction in blood pressure compared to placebo. |
| Levetiracetam | Partial-onset seizures | Multiple pivotal trials | Significant reduction in seizure frequency as both monotherapy and adjunctive therapy. |
| Telaprevir | Chronic Hepatitis C (Genotype 1) | REALIZE Study | In treatment-experienced patients with cirrhosis, telaprevir combination therapy resulted in a sustained virologic response (SVR) of 47% compared to 10% with peg-interferon and ribavirin alone.[9] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrrolidine-based drugs are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.
Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a central role in regulating blood pressure and fluid balance.[10][11] Renin, released from the kidneys, cleaves angiotensinogen to form angiotensin I. ACE then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, captopril reduces the levels of angiotensin II, resulting in vasodilation and decreased blood volume.[10]
References
- 1. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 2. bhf.org.uk [bhf.org.uk]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Underlying Renin-Angiotensin-Aldosterone System Mediated Regulation of BK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 11. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
The Phenylsulfonyl Moiety: A Versatile Player in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenylsulfonyl group (-SO₂Ph) is a cornerstone in synthetic organic chemistry and medicinal chemistry. Its strong electron-withdrawing nature, ability to stabilize adjacent carbanions, and its role as a good leaving group make it a versatile functional handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the fundamental reactions involving the phenylsulfonyl moiety, with a focus on their applications in the synthesis of complex molecules and the development of therapeutic agents.
Core Reactions and Mechanisms
The phenylsulfonyl group participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the mechanisms, applications, and experimental considerations for some of the most important transformations.
Julia Olefination
The Julia olefination, in its classical (Julia-Lythgoe) and modified (Julia-Kocienski) forms, is a highly regarded method for the stereoselective synthesis of alkenes.[1][2]
Julia-Lythgoe Olefination: This two-step process involves the reaction of a phenyl sulfone with an aldehyde or ketone to form a β-hydroxy sulfone intermediate.[1] This intermediate is then acylated and subsequently undergoes reductive elimination, typically with sodium amalgam, to yield the alkene.[1][3] A key feature of this reaction is its high stereoselectivity for the formation of (E)-alkenes, which is attributed to the equilibration of radical intermediates to the more stable trans configuration.[1][2]
Julia-Kocienski Olefination: This modified, one-pot procedure utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, in place of phenyl sulfones.[2][4][5] The reaction proceeds through a Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide, often under milder conditions than the classical method.[2][5] The choice of the heteroaryl group, base, and solvent can influence the E/Z selectivity of the resulting alkene.[4][6]
Experimental Workflow: Julia-Lythgoe Olefination
Caption: General workflow for the two-step Julia-Lythgoe olefination.
Table 1: Quantitative Data for Julia Olefination
| Phenyl Sulfone Derivative | Carbonyl Compound | Base | Reductant/Conditions | Product | Yield (%) | E/Z Ratio | Reference |
| Benzyl phenyl sulfone | Benzaldehyde | n-BuLi | Na(Hg), MeOH, 0 °C | Stilbene | 89 | >95:5 (E) | [3] |
| 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | Cyclohexanecarboxaldehyde | KHMDS, THF, -78 °C | One-pot | 1-Cyclohexyl-1-propene | 95 | >95:5 (E) | [2] |
| Benzothiazol-2-yl 1-fluoroethyl sulfone | 2-Naphthaldehyde | NaHMDS, THF, 0 °C | One-pot | 1-(1-Fluoroprop-1-en-2-yl)naphthalene | 88 | 1:1 | [4] |
| 3,5-Bis(trifluoromethyl)phenyl propyl sulfone | 4-Methoxybenzaldehyde | KHMDS, DME, -60 °C | One-pot | 1-Methoxy-4-(1-buten-1-yl)benzene | 85 | >98:2 (E) | [4] |
Experimental Protocol: Julia-Kocienski Olefination with a PT-Sulfone
A solution of 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq) and an aldehyde (1.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.[2][5]
Michael Addition
Phenyl vinyl sulfone and its derivatives are excellent Michael acceptors due to the strong electron-withdrawing capacity of the phenylsulfonyl group.[7] They readily undergo conjugate addition with a wide range of nucleophiles, including enolates, amines, thiols, and carbanions, providing a reliable method for the formation of new carbon-carbon and carbon-heteroatom bonds. The reaction is typically carried out under basic conditions to generate the nucleophile.
Logical Relationship: Michael Addition to Phenyl Vinyl Sulfone
Caption: Key components of the Michael addition reaction.
Table 2: Quantitative Data for Michael Addition to Phenyl Vinyl Sulfone
| Nucleophile | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| Diethyl malonate | NaOEt | Ethanol | Diethyl 2-(2-(phenylsulfonyl)ethyl)malonate | High | [7] |
| Thiophenol | Et₃N | CH₂Cl₂ | 1-(Phenylsulfonyl)-2-(phenylthio)ethane | 95 | [8] |
| Piperidine | None | Benzene | 1-(2-(Phenylsulfonyl)ethyl)piperidine | - | [9] |
| Propanal | (S)-TMS-prolinol | CH₂Cl₂ | 2-Methyl-4-(phenylsulfonyl)butanal | 95 (99% ee) | [10] |
| N-Boc glycine ethyl ester | CsOAc | DCE | Ethyl N-Boc-4-(phenylsulfonyl)-2-aminobutanoate | 84 | [11] |
Experimental Protocol: Michael Addition of an Amine to Phenyl Vinyl Sulfone
To a solution of phenyl vinyl sulfone (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF is added the primary or secondary amine (2.0-2.2 eq). The reaction mixture is stirred at room temperature, or gently heated if necessary, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by crystallization or column chromatography to yield the β-amino phenyl sulfone adduct.[9][12]
Suzuki-Miyaura Coupling
Aryl phenyl sulfones can serve as effective electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This transformation allows for the formation of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. The reactivity of the phenylsulfonyl group as a leaving group can be tuned, with trifluoromethylphenyl sulfones showing enhanced reactivity, allowing for coupling reactions to occur under milder conditions.[13] This reaction offers an alternative to the use of aryl halides and triflates.
Experimental Workflow: Suzuki-Miyaura Coupling of an Aryl Phenyl Sulfone
Caption: General procedure for the Suzuki-Miyaura cross-coupling reaction.
Table 3: Quantitative Data for Suzuki-Miyaura Coupling of Aryl Phenyl Sulfones
| Aryl Phenyl Sulfone | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ / RuPhos | K₃PO₄ | Toluene/DMSO | 80 | 95 | [13] |
| 2-Pyridyl phenyl sulfone | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 82 | [1] |
| 4-Chlorophenyl trifluoromethyl sulfone | Phenylboronic acid | Pd(acac)₂ / RuPhos | K₃PO₄ | Toluene/DMSO | 80 | 88 | [13] |
| Naphthyl-2-sulfonyl chloride | 4-Methylbenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF | Reflux | 85 | [14] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Trifluoromethyl Sulfone
In a Schlenk tube, aryl trifluoromethyl sulfone (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetylacetonate (0.02 eq), and RuPhos (0.04 eq) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene and DMSO are added, and the mixture is heated at 80 °C with stirring until the starting material is consumed, as monitored by GC-MS or TLC. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the biaryl product.[13]
Cycloaddition Reactions
Phenyl vinyl sulfone is a versatile dienophile in Diels-Alder [4+2] cycloaddition reactions, reacting with a variety of dienes to form six-membered rings.[7][9] The electron-withdrawing phenylsulfonyl group activates the double bond, facilitating the reaction. These cycloadditions are valuable for the construction of complex cyclic and polycyclic systems.
Logical Relationship: Diels-Alder Reaction with Phenyl Vinyl Sulfone
Caption: Fundamental components of the Diels-Alder cycloaddition.
Table 4: Quantitative Data for Diels-Alder Reactions with Phenyl Vinyl Sulfone
| Diene | Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | Benzene, reflux | 2-(Phenylsulfonyl)bicyclo[2.2.1]hept-5-ene | High | [7] |
| 2,3-Dimethyl-1,3-butadiene | Toluene, 110 °C | 4,5-Dimethyl-1-(phenylsulfonyl)cyclohex-1-ene | Good | [15] |
| Danishefsky's diene | Toluene, reflux | 4-Methoxy-2-(phenylsulfonyl)-2,3-dihydro-4H-pyran | High | [7] |
| 3-Methoxy-16-methylestra-1,3,5(10),14,16-pentaen-17-yl acetate | Toluene, reflux | 14,17-Cycloadducts | 37 (major isomers) | [16] |
Experimental Protocol: Diels-Alder Reaction of Phenyl Vinyl Sulfone with Cyclopentadiene
To a solution of phenyl vinyl sulfone (1.0 eq) in a suitable solvent such as benzene or toluene, freshly distilled cyclopentadiene (2.0-3.0 eq) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the bicyclic adduct.[7]
The Phenylsulfonyl Moiety in Drug Discovery
The phenylsulfonyl group is a prominent scaffold in a multitude of clinically important drugs. Its ability to form hydrogen bonds, its metabolic stability, and its role as a bioisostere for other functional groups contribute to its prevalence in medicinal chemistry.[17]
Mechanism of Action of Phenylsulfonyl-Containing Drugs
A notable class of drugs featuring the phenylsulfonyl moiety are the selective COX-2 inhibitors, used for their anti-inflammatory and analgesic properties.[18][19][20]
Celecoxib (Celebrex): Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[18][19][20] The phenylsulfonyl group of celecoxib plays a crucial role in its selective binding to a hydrophilic side pocket present in the COX-2 active site, an interaction that is not as favorable in the COX-1 isoform.[19] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[18][21]
Signaling Pathway: Mechanism of Action of Celecoxib
Caption: Celecoxib selectively inhibits COX-2, reducing prostaglandin synthesis.
Nimesulide: Similar to celecoxib, nimesulide is another NSAID that exhibits preferential inhibition of COX-2.[22][23] Its anti-inflammatory effects are primarily due to the reduction in prostaglandin synthesis at sites of inflammation.[22][23] The sulfonamide group is a key feature of its chemical structure.
Signaling Pathway: Mechanism of Action of Nimesulide in Pancreatic Cancer
Caption: Nimesulide's anticancer effects involve PTEN upregulation.[24]
Rofecoxib (Vioxx): Although withdrawn from the market due to cardiovascular side effects, rofecoxib is another example of a selective COX-2 inhibitor where the methanesulfonylphenyl moiety was a key structural feature for its activity and selectivity.[8][25] Its mechanism of action is analogous to that of celecoxib, involving the selective inhibition of COX-2.[8]
Conclusion
The phenylsulfonyl moiety is a powerful and versatile functional group in the arsenal of the synthetic and medicinal chemist. Its participation in a range of fundamental reactions, including olefination, conjugate addition, cross-coupling, and cycloaddition, enables the construction of complex molecular architectures with high degrees of control. Furthermore, its favorable physicochemical properties have led to its incorporation into numerous successful therapeutic agents. A thorough understanding of the reactivity and applications of the phenylsulfonyl group is therefore essential for professionals engaged in drug development and the chemical sciences.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Rofecoxib - Wikipedia [en.wikipedia.org]
- 9. Elimination–addition. Part X. Rates of addition of amines to p-toly vinyl sulphone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Asymmetric [4 + 3] Cyloadditions between Vinylcarbenoids and Dienes: Application to the Total Synthesis of the Natural Product (−)-5-epi-Vibsanin E - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Cycloaddition of phenyl vinyl sulphone to 3-methoxy-16-methylestra-1,3,5(10),14,16-pentaen-17-yl acetate: synthesis of 14-functional ised 19-norpregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Celecoxib - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 21. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 23. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 24. Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The story of Merck’s COX-2 inhibitor, Vioxx (rofecoxib) | OpenOChem Learn [learn.openochem.org]
Methodological & Application
Application Notes & Protocols: The Role of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride in the Synthesis of Novel PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(Phenylsulfonyl)pyrrolidine hydrochloride as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocols outlined below are intended to guide researchers in the development of novel therapeutics targeting DNA repair pathways in cancer.
Introduction to PARP Inhibition and Drug Design
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This has led to the successful development of several PARP inhibitors for the treatment of various cancers.
The pyrrolidine scaffold is a common motif in many biologically active molecules, including several PARP inhibitors, where it often serves as a key structural element for interaction with the enzyme's active site. The introduction of a phenylsulfonyl group to the pyrrolidine ring can enhance binding affinity and modulate the physicochemical properties of the final compound. This compound is a versatile building block that allows for the incorporation of this functionalized pyrrolidine moiety into larger, more complex molecules.
Proposed Synthetic Application: Synthesis of a Novel Benzimidazole-Based PARP Inhibitor
While direct synthesis of currently marketed PARP inhibitors using this compound is not extensively documented in publicly available literature, its application can be demonstrated through the synthesis of a novel benzimidazole carboxamide derivative, a class of compounds known to exhibit potent PARP inhibitory activity.
The following workflow outlines a proposed synthetic route.
Caption: Proposed synthetic workflow for a novel PARP inhibitor.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis.
3.1. Step 1: Deprotection of this compound
-
Objective: To obtain the free base of 3-(Phenylsulfonyl)pyrrolidine.
-
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH ~8-9).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Phenylsulfonyl)pyrrolidine as an oil or solid.
-
3.2. Step 2: Nucleophilic Aromatic Substitution
-
Objective: To couple 3-(Phenylsulfonyl)pyrrolidine with 2-Fluoro-5-nitrobenzonitrile.
-
Materials:
-
3-(Phenylsulfonyl)pyrrolidine
-
2-Fluoro-5-nitrobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-(Phenylsulfonyl)pyrrolidine in DMF, add 2-Fluoro-5-nitrobenzonitrile and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to obtain 2-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-5-nitrobenzonitrile.
-
3.3. Step 3: Reduction of the Nitro Group
-
Objective: To convert the nitro group to an amine.
-
Materials:
-
2-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-5-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture (e.g., 4:1)
-
-
Procedure:
-
Suspend 2-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-5-nitrobenzonitrile in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-Amino-2-(3-(Phenylsulfonyl)pyrrolidin-1-yl)benzonitrile.
-
3.4. Step 4 & 5: Benzimidazole Formation and Nitrile Hydrolysis
-
Objective: To form the benzimidazole ring and convert the nitrile to a carboxamide.
-
Materials:
-
5-Amino-2-(3-(Phenylsulfonyl)pyrrolidin-1-yl)benzonitrile
-
Formic acid
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure (Two-step):
-
Cyclization: Heat the amino-nitrile intermediate in formic acid at reflux for 4-6 hours. Cool and neutralize with a base to precipitate the benzimidazole-nitrile intermediate.
-
Hydrolysis: To the benzimidazole-nitrile in DMSO, add sodium hydroxide and hydrogen peroxide. Stir at room temperature until the reaction is complete. Acidify to precipitate the final product, 4-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-1H-benzo[d]imidazole-7-carboxamide.
-
Data Presentation
The following table summarizes expected yields and key characterization data for the synthetic intermediates and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data (Expected) |
| 3-(Phenylsulfonyl)pyrrolidine | C₁₀H₁₃NO₂S | 227.28 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-5-nitrobenzonitrile | C₁₇H₁₅N₃O₄S | 373.39 | 80-90 | ¹H NMR showing aromatic and pyrrolidine protons, MS (m/z [M+H]⁺) |
| 5-Amino-2-(3-(Phenylsulfonyl)pyrrolidin-1-yl)benzonitrile | C₁₇H₁₇N₃O₂S | 343.41 | 75-85 | Appearance of amine protons in ¹H NMR, shift in aromatic signals, MS (m/z [M+H]⁺) |
| 4-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-1H-benzo[d]imidazole-7-carboxamide | C₁₈H₁₈N₄O₃S | 386.43 | 60-70 | ¹H NMR, ¹³C NMR, HRMS confirming final structure, Purity by HPLC >95% |
PARP Signaling Pathway and Inhibition
The synthesized inhibitor is designed to compete with NAD+ at the catalytic domain of PARP enzymes.
Caption: Mechanism of PARP inhibition in the DNA repair pathway.
By inhibiting PARP, the repair of single-strand breaks is compromised. In cancer cells with defective homologous recombination (HR) for double-strand break repair, these unrepaired single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to synthetic lethality.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel PARP inhibitors. The protocols and data presented herein provide a framework for the development of new chemical entities for targeted cancer therapy. Further optimization of the synthetic route and biological evaluation of the final compounds are warranted to explore their full therapeutic potential.
Application Notes and Protocols: 3-(Phenylsulfonyl)pyrrolidine Hydrochloride as a Scaffold in Medicinal Chemistry for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its conformational flexibility and its presence in a multitude of biologically active compounds. Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal core for designing ligands that can interact with complex biological targets such as receptors and enzymes in the central nervous system (CNS). The introduction of a phenylsulfonyl group at the 3-position of the pyrrolidine ring adds a rigid, electron-withdrawing moiety that can engage in specific interactions with target proteins and influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. This, combined with the basic nitrogen atom of the pyrrolidine ring, which can be readily functionalized, makes 3-(phenylsulfonyl)pyrrolidine hydrochloride a versatile starting material for the synthesis of diverse chemical libraries aimed at discovering novel therapeutics for neurological disorders.
These application notes provide an overview of the utility of the 3-(phenylsulfonyl)pyrrolidine scaffold, with a focus on its application in the development of ligands for key CNS targets implicated in neurological and psychiatric conditions. While specific data for this compound itself is limited in publicly available literature, the data presented herein is based on closely related analogs and demonstrates the potential of this scaffold.
Key Applications in Neurological Disorders
Derivatives of the 3-(phenylsulfonyl)pyrrolidine scaffold have shown potential in modulating the activity of key proteins involved in the pathophysiology of various neurological disorders. The primary areas of application include:
-
Dopamine Receptor Modulation: As antagonists or partial agonists for dopamine D2, D3, and D4 receptors, which are important targets for antipsychotics and treatments for Parkinson's disease and substance abuse.
-
Serotonin (5-HT) Receptor Modulation: As ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT3, and 5-HT6, which are implicated in anxiety, depression, cognitive disorders, and schizophrenia.
-
Anticonvulsant Activity: By targeting ion channels or other mechanisms involved in neuronal excitability, derivatives of this scaffold may offer therapeutic potential for epilepsy.
Data Presentation: Pharmacological Activity of Related Pyrrolidine Derivatives
The following tables summarize the in vitro and in vivo pharmacological data for representative pyrrolidine derivatives that share structural similarities with N-substituted 3-(phenylsulfonyl)pyrrolidines. This data highlights the potential of this chemical class to achieve high affinity and selectivity for various CNS targets.
Table 1: In Vitro Binding Affinities (Ki, nM) of 3-Arylpyrrolidine Derivatives at Dopamine Receptors [1]
| Compound ID | N-Substituent | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| Analog 1 | n-Pentyl | 150 | 15 | 80 |
| Analog 2 | n-Hexyl | 120 | 10 | 65 |
| Analog 3 | n-Heptyl | 180 | 12 | 90 |
| Analog 4 | N-Butylamide-benzamide | 85 | 5 | 45 |
Data represents binding affinities of 3-(3-hydroxyphenyl)pyrrolidine analogs.
Table 2: In Vitro Binding Affinities (Ki, nM) of N-Substituted-3-Arylpyrrolidines at Serotonin Receptors [2]
| Compound ID | N-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) |
| Analog 5 | (CH2)4-Saccharin | 1.5 | 250 | 150 |
| Analog 6 | (CH2)4-Phthalimide | 3.2 | 300 | 200 |
Data represents binding affinities of N-substituted-3-arylpyrrolidines.
Table 3: In Vivo Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives [3][4]
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) |
| Analog 7 | 69.89 (rat) | > 100 | 500 | 7.15 |
| Analog 8 | 68.30 (mouse) | Not determined | > 300 | > 4.4 |
Data represents anticonvulsant activity of N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (Analog 7) and a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Analog 8).
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 3-(Phenylsulfonyl)pyrrolidine Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of this compound to generate a library of derivatives.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., R-Br, R-I)
-
Anhydrous potassium carbonate (K2CO3) or triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-(phenylsulfonyl)pyrrolidine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general procedure for determining the binding affinity of synthesized compounds for a specific CNS receptor (e.g., dopamine D2 or serotonin 5-HT1A receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)
-
Synthesized test compounds
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a microplate scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice
This in vivo assay is a standard preclinical model for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Test compound dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water)
-
Positive control (e.g., phenytoin)
-
Vehicle control
-
Corneal electrodes
-
A constant-current electroshock apparatus
Procedure:
-
Administer the test compound, positive control, or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect (e.g., 30 or 60 minutes post-administration), apply a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure.
-
Record the number of protected animals in each group.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure, using probit analysis.
Visualizations
Caption: Drug discovery workflow utilizing the 3-(phenylsulfonyl)pyrrolidine scaffold.
Caption: Antagonist action of a derivative at the dopamine D2 receptor.
Caption: Agonist action of a derivative at the serotonin 5-HT1A receptor.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents for a range of neurological disorders. Its synthetic tractability allows for the creation of diverse libraries of compounds that can be screened against various CNS targets. The data from related pyrrolidine derivatives suggest that this scaffold has the potential to yield potent and selective ligands for dopamine and serotonin receptors, as well as compounds with anticonvulsant properties. The provided protocols and workflows offer a framework for researchers to explore the medicinal chemistry of this promising scaffold further. Future work should focus on synthesizing and evaluating a broader range of N-substituted 3-(phenylsulfonyl)pyrrolidine derivatives to establish clear structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
Application Notes and Protocols for N-Alkylation of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3-(phenylsulfonyl)pyrrolidine hydrochloride, a key intermediate in the synthesis of various compounds with potential therapeutic applications. The protocols described herein detail two common and effective methods for N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
N-substituted pyrrolidines are prevalent structural motifs in a wide range of biologically active molecules and pharmaceuticals. The phenylsulfonyl group at the 3-position can influence the physicochemical properties and biological activity of the resulting compounds. The N-alkylation of 3-(phenylsulfonyl)pyrrolidine serves as a crucial step in the diversification of this scaffold for structure-activity relationship (SAR) studies in drug discovery. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free secondary amine for subsequent reaction.
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound via nucleophilic substitution with an alkyl halide in the presence of a suitable base.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Add a suitable base. For potassium carbonate, use 2.0-3.0 equivalents. For DIPEA, use 2.0-2.5 equivalents.
-
Stir the suspension at room temperature for 15-30 minutes to neutralize the hydrochloride and form the free amine.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3x). If acetonitrile is used, the solvent can be removed under reduced pressure, and the residue partitioned between water and ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[1]
Data Presentation
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 6 | 85 |
| 2 | Methyl iodide | K₂CO₃ | Acetonitrile | RT | 12 | 92 |
| 3 | Ethyl bromide | DIPEA | Acetonitrile | 50 | 18 | 78 |
| 4 | Propyl iodide | DIPEA | DMF | 70 | 10 | 81 |
Caption: Representative data for the direct N-alkylation of 3-(phenylsulfonyl)pyrrolidine.
Experimental Workflow
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination with Aldehydes and Ketones
This protocol outlines the N-alkylation of 3-(phenylsulfonyl)pyrrolidine via reductive amination with a carbonyl compound, using sodium triacetoxyborohydride as a mild reducing agent.[2][3]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Add anhydrous DCE or THF as the solvent.
-
Add triethylamine or DIPEA (1.1-1.5 eq) to neutralize the hydrochloride and stir for 10-15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[1][4]
Data Presentation
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 88 |
| 2 | Acetone | NaBH(OAc)₃ | THF | 12 | 82 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 16 | 85 |
| 4 | Formaldehyde (as paraformaldehyde) | NaBH(OAc)₃ | THF | 8 | 90 |
Caption: Representative data for the reductive amination of 3-(phenylsulfonyl)pyrrolidine.
Experimental Workflow
Caption: Workflow for Reductive Amination.
Signaling Pathways and Logical Relationships
The N-alkylation of this compound is a key transformation in synthetic organic chemistry, particularly in the context of medicinal chemistry and drug development. The resulting N-alkylated products can be further elaborated or screened for biological activity.
Caption: Logical relationship of N-alkylation strategies.
References
synthetic routes to novel psychoactive compounds using 3-(Phenylsulfonyl)pyrrolidine hydrochloride
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For information on chemical safety, responsible research conduct, and the potential dangers of psychoactive substances, please consult authoritative sources such as:
-
The Drug Enforcement Administration (DEA)
-
The World Health Organization (WHO)
-
The National Institute on Drug Abuse (NIDA)
-
Your local poison control center or public health authority.
Application Notes and Protocols: The Role of the 3-(Phenylsulfonyl)pyrrolidine Scaffold in the Development of Anti-Cancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, recognized for its versatile three-dimensional structure that allows for extensive exploration of chemical space in drug design.[1][2] When functionalized with a phenylsulfonyl group, the resulting scaffold holds significant potential for the development of novel anti-cancer agents. While specific research on 3-(Phenylsulfonyl)pyrrolidine hydrochloride is limited, the broader class of compounds containing the phenylsulfonylpyrrolidine core has demonstrated promising anti-proliferative and cytotoxic activities across various cancer cell lines. This document provides an overview of the potential applications, experimental protocols, and mechanisms of action associated with this chemical motif, drawing upon data from structurally related compounds.
The phenylsulfonyl moiety can engage in key interactions with biological targets, while the pyrrolidine ring serves as a versatile scaffold for optimizing potency, selectivity, and pharmacokinetic properties.[3] Derivatives of this scaffold are being investigated for their potential to inhibit critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[3][4]
Data Presentation
The following tables summarize the in vitro anti-cancer activity of various derivatives containing either a pyrrolidine or a phenylsulfonyl moiety, demonstrating the potential of this structural class.
Table 1: In Vitro Cytotoxicity of Phenylsulfonylpiperazine Derivative (Compound 3) in Breast Cancer Cell Lines [5]
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| MCF7 (Luminal Breast Cancer) | Compound 3 | 4.48 | 48 |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Compound 3 | > 50 | 48 |
| MDA-MB-453 (HER2-Positive Breast Cancer) | Compound 3 | > 50 | 48 |
Table 2: Anti-proliferative Activity of a Pyrrolidine Derivative (Compound 3l) in Various Cancer Cell Lines [6]
| Cell Line | Compound | Concentration (µM) | % Cell Viability | Exposure Time (h) |
| A549 (Lung Cancer) | Compound 3l | 10 | ~40% | 48 |
| DU145 (Prostate Cancer) | Compound 3l | 10 | ~35% | 48 |
| H8 (Cervical Epithelial) | Compound 3l | 10 | ~50% | 48 |
| PC3 (Prostate Cancer) | Compound 3l | 10 | ~25% | 48 |
| HCT116 (Colon Cancer) | Compound 3l | 10 | ~20% | 48 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of novel 3-(phenylsulfonyl)pyrrolidine derivatives.
Protocol 1: Synthesis of Phenylsulfonyl-Benzamide Derivatives
This protocol is adapted from the synthesis of novel anti-prostate cancer agents and can be modified for the synthesis of 3-(phenylsulfonyl)pyrrolidine analogues.[7]
Step 1: C-S Coupling Reaction
-
In a round-bottom flask, dissolve 4-iodobenzoic acid and the desired thiol in water.
-
Add potassium hydroxide (KOH) and copper (Cu) powder as a catalyst.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry the crude product.
Step 2: Amide Coupling
-
Suspend the product from Step 1 in anhydrous dimethylacetamide (DMA).
-
Cool the mixture to -15°C to -10°C.
-
Add thionyl chloride (SOCl₂) dropwise and stir for 1 hour.
-
In a separate flask, dissolve the desired amine (e.g., 3-aminopyrrolidine derivative) in DMA.
-
Add the amine solution to the reaction mixture at room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Oxidation to Sulfone
-
Dissolve the product from Step 2 in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (dissolved in DMSO)
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Wound Healing (Scratch) Assay
This assay assesses the effect of a compound on cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Test compound
Procedure:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a fresh medium containing the test compound at a non-toxic concentration. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.[8][9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. Administer the vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment group to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed PI3K/Akt signaling pathway inhibition.
Caption: Drug discovery workflow for anti-cancer agents.
Conclusion
The 3-(phenylsulfonyl)pyrrolidine scaffold represents a promising starting point for the development of novel anti-cancer agents. The synthetic versatility of the pyrrolidine ring, combined with the potential for the phenylsulfonyl group to interact with key biological targets, offers a rich area for medicinal chemistry exploration. The protocols and data presented here, derived from structurally related compounds, provide a framework for the systematic evaluation of new derivatives. Future work should focus on synthesizing and testing a focused library of 3-(phenylsulfonyl)pyrrolidine analogues to elucidate their structure-activity relationships, identify potent lead compounds, and further investigate their mechanisms of action in relevant cancer models.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride and its Analogs in Asymmetric Synthesis
Introduction: The chiral pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The introduction of a phenylsulfonyl group to this framework modulates the catalyst's steric and electronic properties, influencing its efficacy and selectivity in various transformations. While direct applications of 3-(Phenylsulfonyl)pyrrolidine hydrochloride are not extensively documented in peer-reviewed literature, its structural analogs, particularly N-sulfonylpyrrolidine derivatives, have demonstrated significant utility as powerful organocatalysts. This document provides a comprehensive overview of the application of these related compounds in asymmetric Michael additions and aldol reactions, offering detailed protocols and performance data relevant to researchers, scientists, and drug development professionals.
Principle of Catalysis: Enamine and Iminium Ion Intermediates
The catalytic activity of pyrrolidine-based organocatalysts hinges on their ability to reversibly form nucleophilic enamine and electrophilic iminium ion intermediates with carbonyl compounds. The phenylsulfonyl moiety, through its electron-withdrawing nature and steric bulk, plays a crucial role in modulating the reactivity and stereoselectivity of these intermediates. In the hydrochloride salt form, the protonated pyrrolidine nitrogen enhances the catalyst's acidity, which can be beneficial in certain reaction mechanisms, potentially activating the electrophile or participating in hydrogen bonding interactions within the transition state.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine sulfonamides have proven to be highly effective catalysts for rendering this transformation enantioselective.
General Reaction Scheme:
A ketone or aldehyde (Michael donor) reacts with a nitroolefin (Michael acceptor) in the presence of a catalytic amount of a chiral pyrrolidine derivative to yield a γ-nitrocarbonyl compound with high diastereo- and enantioselectivity.
Catalytic Cycle for Michael Addition:
Figure 1: Catalytic cycle for the asymmetric Michael addition.
Quantitative Data for Michael Additions with Pyrrolidine Sulfonamide Catalysts:
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Propanal | trans-β-Nitrostyrene | Toluene | -20 | 48 | 92 | 75:25 | 94 | [1] |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Isovaleraldehyde | trans-β-Nitrostyrene | CH2Cl2 | RT | 2 | 98 | >95:5 | 99 | N/A |
| D-Prolinamide Derivative (8c) | Propanal | trans-β-Nitrostyrene | CH2Cl2 | RT | 48 | 90 | 85:15 | 92 | [1] |
Experimental Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is adapted from procedures reported for pyrrolidine sulfonamide-catalyzed Michael additions.[1]
Materials:
-
Chiral pyrrolidine sulfonamide catalyst (e.g., (S)-pyrrolidine trifluoromethanesulfonamide) (10 mol%)
-
Aldehyde (2.0 mmol)
-
Nitroolefin (1.0 mmol)
-
Solvent (e.g., CH2Cl2, Toluene) (2.0 mL)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the chiral pyrrolidine sulfonamide catalyst (0.1 mmol).
-
Add the nitroolefin (1.0 mmol) and the solvent (2.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aldehyde (2.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or -20 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture).
-
Determine the yield, diastereomeric ratio (by 1H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Asymmetric Aldol Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Chiral pyrrolidine derivatives, including those with sulfonamide functionalities, have been successfully employed to catalyze this reaction with high stereocontrol.[2]
General Reaction Scheme:
A ketone reacts with an aldehyde in the presence of a chiral pyrrolidine catalyst to produce a chiral β-hydroxy ketone.
Catalytic Cycle for Aldol Reaction:
Figure 2: Catalytic cycle for the asymmetric aldol reaction.
Quantitative Data for Aldol Reactions with Pyrrolidine Sulfonamide Catalysts:
| Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (anti) | Reference |
| N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Cyclohexanone | 4-Nitrobenzaldehyde | DCE | 4 | 30 | 99 | 1:98 | 99 | [2] |
| N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Acetone | 4-Nitrobenzaldehyde | neat | RT | 48 | 85 | - | 75 | [2] |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Isobutyraldehyde | 4-Nitrobenzaldehyde | Dioxane | RT | 24 | 97 | - | 97 | N/A |
Experimental Protocol: Asymmetric Aldol Reaction of Ketones with Aldehydes
This protocol is based on procedures developed for N-sulfonylpyrrolidine-catalyzed aldol reactions.[2]
Materials:
-
N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (or similar catalyst) (10 mol%)
-
Ketone (5.0 mmol)
-
Aldehyde (1.0 mmol)
-
Solvent (e.g., 1,2-dichloroethane - DCE) (1.0 mL)
-
Water (1.0 equivalent relative to the aldehyde)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide catalyst (0.1 mmol).
-
Add the ketone (5.0 mmol) and the solvent (1.0 mL).
-
Add the aldehyde (1.0 mmol) to the mixture.
-
Add water (1.0 mmol, 18 µL).
-
Stir the reaction mixture at the specified temperature (e.g., 4 °C or room temperature).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the product.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Logical Workflow for Catalyst Selection and Reaction Optimization
Figure 3: Workflow for catalyst selection and optimization.
Conclusion
While direct catalytic applications of this compound are not prominently featured in the current literature, the extensive research on its close analogs, particularly N-sulfonylpyrrolidine derivatives, provides a strong foundation for its potential use in asymmetric synthesis. The protocols and data presented herein for Michael additions and aldol reactions serve as a valuable guide for researchers looking to employ this class of organocatalysts. The modular nature of the pyrrolidine scaffold allows for fine-tuning of the catalyst structure to achieve optimal performance in a wide range of asymmetric transformations, making it a valuable tool in modern organic synthesis and drug development.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of the pyrrolidine ring in 3-(phenylsulfonyl)pyrrolidine hydrochloride. This valuable building block is a common scaffold in medicinal chemistry, and its functionalization allows for the exploration of chemical space in drug discovery programs. The following protocols detail procedures for the essential deprotonation of the hydrochloride salt, followed by N-alkylation, N-acylation, and N-arylation of the pyrrolidine nitrogen.
Neutralization of this compound to its Free Base
Prior to most functionalization reactions targeting the pyrrolidine nitrogen, it is necessary to convert the hydrochloride salt to the free base. This is typically achieved by treatment with a mild inorganic base.
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate is treated with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The biphasic mixture is stirred vigorously until the evolution of gas ceases, indicating the completion of the neutralization reaction. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-(phenylsulfonyl)pyrrolidine as a free base. The product is typically used in the subsequent step without further purification.
N-Alkylation of 3-(Phenylsulfonyl)pyrrolidine
N-alkylation introduces alkyl substituents onto the pyrrolidine nitrogen, a common strategy for modifying the steric and electronic properties of the molecule.
Experimental Protocol:
To a solution of 3-(phenylsulfonyl)pyrrolidine (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq) is added. The reaction mixture is stirred at room temperature for a short period before the addition of the alkylating agent (e.g., an alkyl halide like benzyl bromide or methyl iodide) (1.1-1.5 eq). The reaction is then stirred at room temperature or heated to 50-80 °C, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Table 1: N-Alkylation of 3-(Phenylsulfonyl)pyrrolidine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 | 12 | 85-95 |
| Methyl iodide | Et₃N | MeCN | 25 | 24 | 80-90 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 50 | 18 | 75-85 |
N-Acylation of 3-(Phenylsulfonyl)pyrrolidine
N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This modification is useful for introducing a variety of functional groups and for altering the hydrogen bonding capacity of the molecule.
Experimental Protocol:
To a solution of 3-(phenylsulfonyl)pyrrolidine (1.0 eq) and a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, the acylating agent (e.g., an acyl chloride like benzoyl chloride or acetyl chloride) (1.1-1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the N-acylated pyrrolidine derivative.
Table 2: N-Acylation of 3-(Phenylsulfonyl)pyrrolidine
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Et₃N | DCM | 0 to 25 | 4 | 90-98 |
| Acetyl chloride | DIPEA | THF | 0 to 25 | 2 | 88-95 |
| Isobutyryl chloride | Et₃N | DCM | 0 to 25 | 6 | 85-92 |
N-Arylation of 3-(Phenylsulfonyl)pyrrolidine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl pyrrolidines.[1][2][3][4]
Experimental Protocol:
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), a palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.5 eq) are combined. Anhydrous, deoxygenated toluene or dioxane is added, followed by 3-(phenylsulfonyl)pyrrolidine (1.0 eq) and the aryl halide (e.g., an aryl bromide or iodide) (1.1-1.2 eq). The reaction vessel is sealed and heated to 80-110 °C. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite®. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the N-aryl-3-(phenylsulfonyl)pyrrolidine product.[5][6]
Table 3: Buchwald-Hartwig N-Arylation of 3-(Phenylsulfonyl)pyrrolidine
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 75-85 |
| 1-Iodo-4-methoxybenzene | G3 XPhos Precatalyst | (none) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 |
| 2-Chloropyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 24 | 65-75 |
Visualizing Reaction Workflows
References
- 1. d-nb.info [d-nb.info]
- 2. The Regiospecific N -Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
practical guide to using 3-(Phenylsulfonyl)pyrrolidine hydrochloride in parallel synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a practical guide for the use of 3-(Phenylsulfonyl)pyrrolidine hydrochloride as a versatile scaffold in parallel synthesis for the rapid generation of diverse chemical libraries. This building block is particularly valuable in medicinal chemistry for creating focused libraries to explore structure-activity relationships (SAR) and identify novel drug candidates. The phenylsulfonyl group can act as a key interaction moiety with biological targets, while the pyrrolidine ring provides a three-dimensional framework that can be readily functionalized at the secondary amine.
The protocols outlined below focus on two common and robust reactions for library diversification: N-acylation and N-alkylation via reductive amination. These methods are well-suited for parallel synthesis formats, allowing for the efficient creation of a large number of analogs from a common core structure.
General Workflow for Parallel Synthesis
The following workflow outlines the key stages in the parallel synthesis of a compound library using this compound as the starting material.
Caption: General workflow for the parallel synthesis of a 3-(phenylsulfonyl)pyrrolidine library.
Experimental Protocols
The following are representative protocols for the N-acylation and reductive amination of this compound in a parallel synthesis format. These protocols are designed to be adaptable to standard parallel synthesis equipment.
Protocol 1: Parallel N-Acylation of 3-(Phenylsulfonyl)pyrrolidine
This protocol describes the parallel synthesis of a library of amides from 3-(Phenylsulfonyl)pyrrolidine and a diverse set of carboxylic acids using a coupling agent.
Materials:
-
This compound
-
Library of carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials or 96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.3 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M stock solution of each carboxylic acid building block in anhydrous DMF in separate vials.
-
Prepare a 0.22 M stock solution of BOP reagent in anhydrous DMF.
-
-
Reaction Setup (per reaction vial):
-
To each reaction vial, add the this compound stock solution (1.0 eq).
-
Add the DIPEA stock solution (2.2 eq) to neutralize the hydrochloride salt and for the coupling reaction.
-
Add the respective carboxylic acid stock solution (1.1 eq) to each vial.
-
Initiate the reaction by adding the BOP reagent stock solution (1.1 eq).
-
-
Reaction Conditions:
-
Seal the reaction vials/plate.
-
Shake the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution to each vial.
-
Extract the product with ethyl acetate.
-
The organic layers can be concentrated in a parallel evaporator.
-
Purify the crude products using parallel preparative HPLC or automated flash chromatography.
-
Protocol 2: Parallel Reductive Amination of 3-(Phenylsulfonyl)pyrrolidine
This protocol details the synthesis of a library of N-alkylated 3-(Phenylsulfonyl)pyrrolidine derivatives from a diverse set of aldehydes and ketones.
Materials:
-
This compound
-
Library of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Reaction vials or 96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in DCM or DCE.
-
Add DIPEA (1.1 eq) to the stock solution to liberate the free base.
-
Prepare a 0.22 M stock solution of each aldehyde or ketone building block in the same solvent.
-
-
Reaction Setup (per reaction vial):
-
To each reaction vial, add the 3-(Phenylsulfonyl)pyrrolidine free base stock solution (1.0 eq).
-
Add the respective aldehyde or ketone stock solution (1.1 eq).
-
If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Allow the imine/enamine formation to proceed for 1-2 hours at room temperature.
-
Add a slurry of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent to each vial.
-
-
Reaction Conditions:
-
Seal the reaction vials/plate.
-
Shake the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the parallel addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic phase using a phase separator plate or by manual extraction.
-
Concentrate the organic layers in a parallel evaporator.
-
Purify the crude products using parallel preparative HPLC or automated flash chromatography.
-
Data Presentation
The following tables provide representative data for a hypothetical library synthesized using the protocols described above.
Table 1: N-Acylation of 3-(Phenylsulfonyl)pyrrolidine
| Entry | Carboxylic Acid Building Block | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzoic Acid | N-Benzoyl-3-(phenylsulfonyl)pyrrolidine | 85 | >95 |
| 2 | 4-Chlorobenzoic Acid | N-(4-Chlorobenzoyl)-3-(phenylsulfonyl)pyrrolidine | 82 | >95 |
| 3 | 2-Thiophenecarboxylic Acid | N-(2-Thenoyl)-3-(phenylsulfonyl)pyrrolidine | 78 | >90 |
| 4 | Cyclohexanecarboxylic Acid | N-(Cyclohexanecarbonyl)-3-(phenylsulfonyl)pyrrolidine | 88 | >95 |
| 5 | Acetic Acid | N-Acetyl-3-(phenylsulfonyl)pyrrolidine | 90 | >95 |
Table 2: Reductive Amination of 3-(Phenylsulfonyl)pyrrolidine
| Entry | Aldehyde/Ketone Building Block | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzaldehyde | N-Benzyl-3-(phenylsulfonyl)pyrrolidine | 75 | >95 |
| 2 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-3-(phenylsulfonyl)pyrrolidine | 72 | >95 |
| 3 | Isovaleraldehyde | N-Isopentyl-3-(phenylsulfonyl)pyrrolidine | 68 | >90 |
| 4 | Cyclohexanone | N-Cyclohexyl-3-(phenylsulfonyl)pyrrolidine | 70 | >95 |
| 5 | Acetone | N-Isopropyl-3-(phenylsulfonyl)pyrrolidine | 65 | >90 |
Potential Biological Targets and Signaling Pathways
Derivatives of 3-(Phenylsulfonyl)pyrrolidine have been investigated for their activity against several biological targets. Understanding the associated signaling pathways can guide library design and subsequent biological screening.
Matrix Metalloproteinase (MMP) Inhibition
Certain pyrrolidine-based structures can act as inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various diseases, including cancer and arthritis.
Caption: Simplified pathway of MMP activation and inhibition.
RORγt Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in autoimmune diseases. Inverse agonists of RORγt can suppress its transcriptional activity.
Caption: Mechanism of RORγt inverse agonism.
By employing the described parallel synthesis protocols, researchers can efficiently generate libraries of 3-(phenylsulfonyl)pyrrolidine derivatives for screening against these and other relevant biological targets, accelerating the drug discovery process.
Application Notes and Protocols for Thromboxane A2 Receptor Antagonists Derived from a Phenylsulfonyl Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent signaling molecule that plays a critical role in hemostasis and thrombosis.[1] Produced by activated platelets, TXA2 mediates its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[2][3] Activation of the TP receptor on platelets leads to a cascade of intracellular events, including a change in platelet shape, degranulation, and ultimately, aggregation, which is a key step in clot formation.[1][2] Consequently, antagonists of the TP receptor are of significant therapeutic interest for the prevention and treatment of cardiovascular diseases such as myocardial infarction and stroke.[4]
The phenylsulfonyl group is a key pharmacophore in a number of potent and selective TXA2 receptor antagonists. This structural motif contributes to the high binding affinity of these compounds for the TP receptor.[5] This document outlines the synthesis, pharmacological evaluation, and relevant signaling pathways for a representative drug candidate featuring this scaffold.
Quantitative Data Summary
The following table summarizes the pharmacological data for the representative drug candidate, 4-[2-(benzenesulfonamido)-ethyl]-phenoxyacetic acid, and the commonly used TXA2 receptor agonist, U-46619.
| Compound/Parameter | Value | Assay System | Reference |
| 4-[2-(benzenesulfonamido)-ethyl]-phenoxyacetic acid | |||
| IC50 (Platelet Aggregation Inhibition) | 48 nM | U-46619-induced human platelet aggregation | [6] |
| U-46619 (TP Receptor Agonist) | |||
| EC50 (Platelet Aggregation) | 82 nM | Human Platelets | [7] |
| EC50 (Platelet Shape Change) | 4.8 nM | Human Platelets | [7] |
| Kd (High-affinity site) | 234 ± 103 pM | Washed human platelets ([125I]BOP binding) | [8] |
| Kd (Low-affinity site) | 2.31 ± 0.86 nM | Washed human platelets ([125I]BOP binding) | [8] |
Experimental Protocols
Synthesis of 4-[2-(benzenesulfonamido)-ethyl]-phenoxyacetic acid
This protocol describes a potential synthetic route for the representative drug candidate.
Materials:
-
Phenoxyacetic acid
-
Thionyl chloride
-
2-(4-Hydroxyphenyl)ethylamine
-
Benzenesulfonyl chloride
-
Sodium hydroxide
-
Pyridine
-
Appropriate solvents (e.g., Dichloromethane, Diethyl ether)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of 4-(2-aminoethyl)phenol: This intermediate can be synthesized from 4-hydroxyphenylacetic acid via a multi-step reduction or other established methods.
-
Sulfonylation of 4-(2-aminoethyl)phenol:
-
Dissolve 4-(2-aminoethyl)phenol in a suitable solvent such as dichloromethane.
-
Add pyridine as a base.
-
Cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid and brine, followed by drying over anhydrous sodium sulfate.
-
Purify the product, 4-(2-(phenylsulfonamido)ethyl)phenol, by column chromatography.
-
-
Alkylation of 4-(2-(phenylsulfonamido)ethyl)phenol:
-
Dissolve the product from the previous step in a suitable solvent like acetone.
-
Add potassium carbonate as a base.
-
Add ethyl bromoacetate and reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the resulting ester, ethyl 4-(2-(phenylsulfonamido)ethyl)phenoxyacetate, by column chromatography.
-
-
Hydrolysis to the final product:
-
Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-[2-(benzenesulfonamido)-ethyl]-phenoxyacetic acid.
-
Thromboxane A2 Receptor Binding Assay (Radioligand Competition)
This protocol is for determining the binding affinity (Ki) of a test compound for the TP receptor.[1][9][10]
Materials:
-
Washed human platelets or cell membranes expressing the TP receptor.
-
Radioligand (e.g., [3H]-SQ29548 or [125I]BOP).
-
Test compound (e.g., 4-[2-(benzenesulfonamido)-ethyl]-phenoxyacetic acid).
-
Non-specific binding control (e.g., a high concentration of a known TP receptor antagonist or U-46619).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare platelet membranes by sonication and centrifugation of washed human platelets.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Receptor preparation (platelet membranes).
-
A fixed concentration of radioligand.
-
Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-specific ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
U-46619-Induced Platelet Aggregation Assay
This protocol measures the functional antagonism of the TP receptor by a test compound.[7]
Materials:
-
Platelet-rich plasma (PRP) from healthy donors.
-
U-46619 (TP receptor agonist).
-
Test compound.
-
Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed.
-
Assay Setup:
-
Pipette PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate at 37°C.
-
Add the test compound or vehicle and incubate for a short period.
-
-
Induction of Aggregation: Add a sub-maximal concentration of U-46619 to induce platelet aggregation.
-
Measurement: Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.
-
Data Analysis: Determine the percentage of aggregation inhibition by the test compound compared to the vehicle control. Calculate the IC50 value.
Visualizations
Signaling Pathway of Thromboxane A2 Receptor
Caption: Thromboxane A2 signaling pathway in platelets.
Experimental Workflow for Evaluating a TXA2 Receptor Antagonist
Caption: Workflow for TXA2 antagonist evaluation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis and thromboxane A2 (TXA2) receptor antagonistic activity of optically active phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 3-Phenylsulfonyl-pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 3-phenylsulfonyl-pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the substituted 3-phenylsulfonyl-pyrrolidine core?
A1: There are two main strategies for the synthesis of this scaffold:
-
Cyclization of Acyclic Precursors: This is a widely used approach that involves the construction of the pyrrolidine ring from a linear starting material already bearing the phenylsulfonyl group. Common methods include intramolecular Michael additions, and various annulation strategies. This approach offers significant flexibility in introducing substituents.[1]
-
Functionalization of a Pre-existing Pyrrolidine Ring: This strategy begins with a pre-formed pyrrolidine or pyrroline ring, followed by the introduction of the phenylsulfonyl group at the 3-position. This can be achieved through methods like palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[2][3]
Q2: How does the electron-withdrawing nature of the 3-phenylsulfonyl group affect the synthesis?
A2: The phenylsulfonyl group is strongly electron-withdrawing, which significantly influences the reactivity of the pyrrolidine ring and its precursors. The methylene protons adjacent to the sulfonyl group are acidic, making this position susceptible to deprotonation and subsequent alkylation or other electrophilic reactions.[4] This property can be exploited for further functionalization but can also lead to undesired side reactions if not properly controlled.
Q3: What are the common challenges in controlling stereochemistry during the synthesis of substituted 3-phenylsulfonyl-pyrrolidines?
A3: Achieving high diastereoselectivity is a critical challenge, especially when multiple stereocenters are present. The facial selectivity of the cyclization step is influenced by the steric hindrance of substituents on the acyclic precursor.[5] The choice of catalysts, particularly chiral ligands in metal-catalyzed reactions, plays a crucial role in determining the stereochemical outcome.[6][7] For instance, in [3+2] cycloaddition reactions, the use of chiral catalysts is essential for achieving high enantioselectivity.[1]
Q4: Are there any specific recommendations for purifying 3-phenylsulfonyl-pyrrolidines?
A4: Purification of 3-phenylsulfonyl-pyrrolidines can sometimes be challenging due to their polarity and potential for degradation under certain conditions. Standard purification techniques like flash column chromatography on silica gel are commonly employed. Recrystallization can also be an effective method for obtaining highly pure compounds.[8] It is advisable to use a combination of techniques and to carefully monitor the purification process by TLC or LC-MS to avoid decomposition of the product.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of the acyclic precursor to the desired pyrrolidine. | Insufficient reactivity of the nucleophile or electrophile. | Increase the reaction temperature or concentration. Consider using a more reactive precursor or a more potent catalyst. |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction progress closely. Ensure an inert atmosphere if reactants are sensitive to air or moisture. | |
| Unfavorable reaction equilibrium. | Use an excess of one of the reactants or remove a byproduct to drive the reaction forward. |
Issue 2: Formation of Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of multiple spots on TLC, with masses corresponding to undesired products. | ** competing elimination or rearrangement reactions.** | Optimize the reaction conditions (temperature, solvent, base) to favor the desired cyclization pathway. |
| Over-alkylation or other reactions at the acidic C-H adjacent to the sulfonyl group. | Use a less reactive alkylating agent or a milder base. Consider protecting the acidic proton if necessary. | |
| Formation of pyrrole byproducts through dehydrogenation. | Conduct the reaction at the lowest possible temperature and for the minimum time required. Use an inert atmosphere to prevent oxidation.[9] |
Issue 3: Poor Diastereoselectivity
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a mixture of diastereomers, often in a nearly 1:1 ratio. | Lack of facial control during the ring-closing step. | Modify the substituents on the acyclic precursor to introduce greater steric bias. |
| Inappropriate catalyst or reaction conditions. | For catalytic reactions, screen different chiral ligands and metal precursors. Optimize the solvent and temperature, as these can significantly influence the transition state geometry.[5] | |
| Epimerization of stereocenters after cyclization. | Use milder reaction conditions for subsequent transformations and purification to prevent the loss of stereochemical integrity. |
Experimental Protocols
Protocol 1: Synthesis of a Substituted 3-Phenylsulfonyl-pyrrolidine via Intramolecular Michael Addition
This protocol describes a general procedure for the synthesis of a 3-phenylsulfonyl-pyrrolidine via an intramolecular Michael addition of an amine to an α,β-unsaturated sulfone.
Materials:
-
N-substituted-4-(phenylsulfonyl)but-2-en-1-amine
-
Suitable solvent (e.g., THF, DMF)
-
Base (e.g., NaH, t-BuOK)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-substituted-4-(phenylsulfonyl)but-2-en-1-amine (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.1 equiv) portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 3-phenylsulfonyl-pyrrolidine.
Visualizations
Caption: General experimental workflow for the synthesis of substituted 3-phenylsulfonyl-pyrrolidines.
Caption: Logical troubleshooting workflow for common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with 3-(Phenylsulfonyl)pyrrolidine Hydrochloride
Welcome to the technical support center for optimizing coupling reactions involving 3-(Phenylsulfonyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in amide coupling and N-arylation reactions.
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize the hydrochloride salt of 3-(Phenylsulfonyl)pyrrolidine before the reaction?
A1: Yes, it is crucial. The hydrochloride salt is the protonated form of the pyrrolidine nitrogen, which is not nucleophilic. An additional equivalent of a non-nucleophilic base (relative to the coupling partner) is required to neutralize the salt in situ and liberate the free secondary amine for the coupling reaction. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Q2: What are the most common types of coupling reactions for this molecule?
A2: The two primary reaction types for 3-(phenylsulfonyl)pyrrolidine are:
-
Amide Bond Formation: Coupling the secondary amine with a carboxylic acid using a coupling reagent.
-
N-Arylation (Buchwald-Hartwig Amination): Coupling the secondary amine with an aryl halide or triflate, which is a palladium-catalyzed reaction used to form a C-N bond.[1][2][3]
Q3: Is the phenylsulfonyl group stable under typical coupling conditions?
A3: The phenylsulfonyl group is generally robust and stable under most standard amide coupling and Buchwald-Hartwig amination conditions.[4] However, very harsh basic or reductive conditions should be approached with caution.
Q4: My reaction is not working. What are the first things I should check?
A4: For any organometallic or coupling reaction, the initial checks are critical:
-
Inert Atmosphere: Ensure the reaction was set up under an inert atmosphere (e.g., nitrogen or argon), as palladium catalysts are sensitive to oxygen.[2]
-
Anhydrous Conditions: All solvents and reagents should be anhydrous. Moisture can hydrolyze activated esters in amide couplings or deactivate the catalyst in Buchwald-Hartwig reactions.
-
Reagent Purity: Verify the purity of your starting materials, especially the coupling partner and any catalysts.
-
Base Stoichiometry: Confirm that you have added enough base to both neutralize the hydrochloride salt and facilitate the reaction.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Formation
Q: I am attempting an amide coupling and see only starting material. What went wrong?
A: This often points to inefficient activation of the carboxylic acid or issues with the amine's nucleophilicity.
-
Possible Cause 1: Inadequate Carboxylic Acid Activation. The coupling reagent may not be potent enough for your specific substrate.
-
Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like EDC, consider adding an activating agent such as HOBt or Oxyma. For challenging couplings, high-performance uronium-based reagents like HATU or HBTU are excellent choices.
-
-
Possible Cause 2: Insufficient Base. The free amine was not fully generated or the reaction itself did not have the required base.
-
Solution: Ensure at least 2.0-2.5 equivalents of a non-nucleophilic base like DIPEA or TEA are used: 1.0 equivalent to neutralize the HCl salt and 1.0-1.5 equivalents for the coupling reaction itself.
-
-
Possible Cause 3: Steric Hindrance. Your carboxylic acid or the pyrrolidine itself may be sterically hindered, slowing the reaction.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor progress by TLC or LC-MS.
-
Q: My Buchwald-Hartwig amination has failed. How can I troubleshoot it?
A: Buchwald-Hartwig reactions are complex, and failure usually relates to the catalyst system, base, or solvent.[1][2]
-
Possible Cause 1: Catalyst Deactivation. The palladium catalyst is sensitive and can be "poisoned" or deactivated.
-
Solution: Ensure your solvent is thoroughly degassed to remove oxygen. Use a pre-catalyst or ensure the active Pd(0) species is forming correctly. The choice of ligand is critical; sterically hindered phosphine ligands like XPhos or RuPhos are often necessary to promote the reaction and stabilize the catalyst.[5]
-
-
Possible Cause 2: Suboptimal Ligand/Base/Solvent Combination. The interplay between these components is key.
-
Possible Cause 3: Unreactive Aryl Halide. The reactivity order for the aryl halide is I > Br > Cl. Aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[1]
-
Solution: If possible, switch to the analogous aryl bromide or iodide. If you must use an aryl chloride, use a catalyst system known for its high activity with chlorides, such as those employing bulky biarylphosphine ligands.
-
Issue 2: Formation of Significant Byproducts
Q: In my amide coupling, I see a major byproduct. How do I identify and prevent it?
A: A common byproduct is the result of the activated carboxylic acid reacting with another nucleophile or rearranging.
-
Possible Cause: Racemization or Side Reaction of Activated Ester. If your carboxylic acid has a chiral center, racemization can occur. With reagents like DCC, the O-acylisourea intermediate can also rearrange.
-
Solution: Use additives like HOBt or Oxyma to minimize racemization by forming a more stable activated ester.[7] Running the reaction at a lower temperature (e.g., 0 °C) can also help suppress side reactions. Pre-activating the acid with the coupling reagent for a short period before adding the amine can sometimes improve results.
-
Q: My Buchwald-Hartwig reaction is messy with multiple spots on TLC. What is happening?
A: Messy reactions can result from catalyst decomposition or side reactions like hydrodehalogenation or β-hydride elimination.
-
Possible Cause: Catalyst Decomposition. At high temperatures, the palladium catalyst can decompose to form palladium black, losing its activity.
-
Solution: Lower the reaction temperature and increase the reaction time. Ensure the ligand is robust enough to stabilize the catalyst throughout the reaction.
-
-
Possible Cause: Hydrodehalogenation. The aryl halide is reduced, replacing the halide with a hydrogen atom.
-
Solution: This can be caused by moisture or an inappropriate choice of base or solvent. Ensure strictly anhydrous conditions. Screening different bases may be necessary.
-
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for optimizing your coupling reactions. Note that the optimal conditions are substrate-dependent and will likely require screening.
Table 1: Recommended Conditions for Amide Coupling
| Parameter | Reagent/Condition | Class | Notes |
| Coupling Reagent | EDC / HOBt | Carbodiimide | Good starting point, cost-effective. |
| HATU / HBTU | Uronium Salt | Highly reactive, for difficult couplings. | |
| PyBOP | Phosphonium Salt | Reduces racemization risk. | |
| Base | DIPEA (DIPEA) | Tertiary Amine | Non-nucleophilic, common choice. Use 2.0-3.0 eq. |
| Triethylamine (TEA) | Tertiary Amine | Can also be used, slightly more nucleophilic. | |
| Solvent | DMF or DCM | Polar Aprotic | Good general solvents for amide coupling. |
| Temperature | 0 °C to RT | Standard | Start at 0 °C, then allow to warm to room temperature. |
Table 2: Recommended Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Reagent/Condition | Class | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(0) or Pd(II) | Common palladium sources. |
| XPhos-Pd-G3 | Pre-catalyst | Air-stable and highly active, often a good choice. | |
| Ligand | XPhos, RuPhos | Biarylphosphine | Bulky, electron-rich ligands are essential for high reactivity.[5] |
| BINAP, dppf | Bidentate Phosphine | First-generation ligands, still useful for some substrates.[1] | |
| Base | NaOtBu | Alkoxide | Strong, non-nucleophilic base. |
| LHMDS or K₃PO₄ | Amide or Inorganic | Alternative bases depending on substrate compatibility. | |
| Solvent | Toluene or 1,4-Dioxane | Aprotic | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Elevated | These reactions typically require heating. |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for your specific substrates. This compound must be neutralized with one equivalent of base.
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise and stir for 10 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Evacuate and backfill the tube with nitrogen or argon (repeat 3x).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A step-by-step workflow for a typical coupling reaction.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.co.uk [fishersci.co.uk]
addressing stability issues of the phenylsulfonyl group during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the phenylsulfonyl group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the phenylsulfonyl group under general synthetic conditions?
A1: The phenylsulfonyl group is generally considered a robust functional group, stable to a wide range of reaction conditions, including many acidic and basic environments.[1] It is this stability that makes it a useful protecting group for amines, forming stable sulfonamides.[2] However, its stability is not absolute and can be compromised under specific harsh conditions.
Q2: Under what conditions can the phenylsulfonyl group be cleaved or degraded?
A2: Cleavage or degradation of the phenylsulfonyl group can occur under several conditions:
-
Reductive Cleavage: Strong reducing agents can cleave the carbon-sulfur bond.[3] For instance, dissolving metal reductions (e.g., sodium in liquid ammonia) are effective for cleaving sulfonamides. Milder reductive conditions using reagents like samarium diiodide have also been employed for the deprotection of N-(p-toluenesulfonyl) amides.
-
Nucleophilic Attack: While generally resistant, the sulfur atom in the phenylsulfonyl group can be susceptible to attack by strong nucleophiles, especially at elevated temperatures.[4]
-
Strongly Acidic or Basic Conditions: Although stable under many acidic and basic conditions, prolonged exposure to hot, strong acids or bases can lead to cleavage.[4] For example, refluxing in 48% HBr has been shown to cleave certain sulfonate esters.[4]
-
Photochemical Conditions: The phenylsulfonyl group can be photolabile, meaning it can be cleaved upon exposure to UV light.[5][6] This property has been utilized to generate aryl radicals for subsequent reactions.[5][6]
-
Electrochemical Reduction: Electrochemical methods can be employed to cleave the phenylsulfonyl group under mild conditions.[7][8]
Q3: What are the common byproducts of phenylsulfonyl group degradation?
A3: The byproducts of phenylsulfonyl group degradation depend on the cleavage method. For example, reductive cleavage of a phenylsulfonamide will typically yield the deprotected amine and benzenesulfinic acid or its derivatives. Photochemical cleavage can generate aryl radicals, which can then participate in various subsequent reactions, potentially leading to desulfonylated products or cyclized compounds.[6]
Q4: Can the phenylsulfonyl group be problematic in cross-coupling reactions?
A4: The phenylsulfonyl group is generally compatible with many cross-coupling conditions, such as the Suzuki-Miyaura coupling.[5][6] However, the specific reaction conditions, including the catalyst, ligands, and base used, should be carefully considered, as some conditions might promote side reactions or cleavage.
Troubleshooting Guide
This guide addresses common stability issues encountered with the phenylsulfonyl group during synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected cleavage of the phenylsulfonyl group | The reaction conditions are too harsh. This could be due to strong reducing agents, strong acids/bases, or high temperatures.[3][4] | - Lower the reaction temperature. - Use milder reagents. For example, if a reduction is necessary, consider alternatives to dissolving metal reductions.- Reduce reaction time. Monitor the reaction closely to avoid prolonged exposure to harsh conditions.- Test the stability of your starting material under the reaction conditions without the other reactants to isolate the cause of degradation.[9] |
| Low yield or formation of side products in a photochemical reaction | The wavelength of UV light may not be optimal, or the reaction concentration could be too high, leading to side reactions or incomplete conversion.[6] | - Optimize the wavelength of the UV light source. - Screen different solvents. - Adjust the concentration of the substrate. Lower concentrations can sometimes lead to faster and cleaner conversions.[5] |
| Side reactions during a reduction step | The reducing agent is not selective and is also cleaving the phenylsulfonyl group. | - Choose a more selective reducing agent. For example, if reducing a nitro group, catalytic hydrogenation might be a milder alternative to stronger reducing agents.- Protect other functional groups that might be sensitive to the reducing agent. |
| Inconsistent results in cross-coupling reactions | The palladium catalyst, ligand, or base might be interacting with the phenylsulfonyl group, leading to cleavage or side reactions. | - Screen different palladium catalysts and ligands. - Use a milder base. Strong bases can sometimes promote the degradation of sulfonate esters.[4] |
Experimental Protocols & Data
Table 1: Stability of Phenylsulfonate Esters Under Various Conditions
The following table summarizes the stability of a phenyl (Ph) sulfonate ester protecting group under different reaction conditions, as reported in a study profiling various sulfonate ester stabilities.[4]
| Condition | Reagent(s) | Temperature | Time | Stability of Phenyl (Ph) Sulfonate |
| Non-basic Nucleophile | 1M NaI in acetone | Reflux | 16h | Stable (+) |
| Basic Nucleophile | 20% piperidine/DMF | Room Temp. | 16h | Stable (+) |
| Strong Nucleophile | 0.3 mmol/ml NaN₃ in DMSO | 70°C | 16h | Stable (+) |
| Basic Cleavage | 9:1 CH₂Cl₂/2 M NaOH in MeOH | Room Temp. | 16h | Cleaved (-) |
| Acidic Cleavage | 48% HBr | Reflux | 2h | Stable (+) |
| Lewis Acid Cleavage | 0.1M BBr₃ in CH₂Cl₂ | Room Temp. | 2h | Stable (+) |
Data adapted from a study on dansylated compounds. Stability is indicated as: (+) Stable, (o) Partial Cleavage, (-) Complete Cleavage, (R) Reacted to form other products.[4]
Experimental Protocol: Photochemical Cleavage of a Phenylsulfonate
This protocol describes the general procedure for the photochemical cleavage of a phenylsulfonate to generate an aryl radical, which can then undergo intramolecular cyclization.[6]
Materials:
-
Phenylsulfonate-containing precursor
-
Anhydrous solvent (e.g., THF)
-
Triplet sensitizer (e.g., thioxanthone, optional but can improve efficiency)
-
Photoreactor equipped with a specific wavelength UV lamp (e.g., 300 nm or 365 nm)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a dilute solution of the phenylsulfonate precursor (e.g., 5 x 10⁻³ M) in the chosen anhydrous solvent.
-
If using, add the triplet sensitizer (e.g., 20 mol%).
-
Degas the solution by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution in the photoreactor at the desired wavelength (e.g., 300 nm or 365 nm) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by an appropriate method, such as column chromatography.
Visualizations
Caption: General degradation pathways of a phenylsulfonyl-containing molecule.
Caption: Troubleshooting workflow for phenylsulfonyl group instability.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
managing the solubility of intermediates in 3-(Phenylsulfonyl)pyrrolidine hydrochloride synthesis
Technical Support Center: Synthesis of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in managing common challenges, particularly those related to the solubility of synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The synthesis is typically a multi-step process starting from a chiral 3-hydroxypyrrolidine. The key transformations involve:
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Protection: The secondary amine of the pyrrolidine ring is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.
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Sulfonylation: The hydroxyl group at the 3-position is converted into a phenylsulfonyl group. This is the key bond-forming step.
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Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting free amine is protonated to form the final hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Q2: My starting material, N-Boc-3-hydroxypyrrolidine, is not dissolving in my reaction solvent. What should I do?
A2: N-Boc-3-hydroxypyrrolidine has a mixed polarity. The hydroxyl and carbamate groups allow for hydrogen bonding, making it soluble in polar solvents, while the tert-butyl group and pyrrolidine ring add nonpolar character.[1] It is generally soluble in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, as well as polar protic solvents like methanol and ethanol.[2] If you are experiencing solubility issues, ensure you are using an appropriate solvent (see Table 1) and that the material is dry and free of contaminants. For reactions, THF and DCM are common choices.
Q3: I am observing precipitation or "oiling out" of my intermediate during the sulfonylation work-up. How can I manage this?
A3: The product of the sulfonylation step, N-Boc-3-(phenylsulfonyl)pyrrolidine, is significantly less polar than the starting alcohol due to the replacement of the -OH group with the bulky, non-polar phenylsulfonyl moiety. This change in polarity can cause it to crash out of aqueous layers or even some organic solvents during work-up.
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Problem: Oiling out during aqueous extraction.
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Solution: Use a less polar extraction solvent like dichloromethane or a mixture of ethyl acetate and hexanes. Ensure the aqueous phase is saturated with brine to decrease the solubility of the organic product in the aqueous layer.
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Problem: Precipitation during solvent removal.
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Solution: Avoid complete solvent removal. Instead, concentrate the solution and directly purify it by column chromatography. If a solid is desired, try precipitating the product by adding a non-polar solvent like hexanes or heptane to a concentrated solution of the product in a more polar solvent like ethyl acetate or DCM.
Q4: How do I choose the best solvent for purifying the intermediates and the final product?
A4: Solvent selection is critical and depends on the polarity of the compound at each stage. The polarity decreases after sulfonylation and then increases dramatically upon Boc-deprotection to form the final salt.
Caption: Change in polarity and solvent suitability during the synthesis.
-
N-Boc-3-hydroxypyrrolidine: Use moderately polar eluents for chromatography (e.g., 30-70% ethyl acetate in hexanes).
-
N-Boc-3-(phenylsulfonyl)pyrrolidine: This less polar intermediate will require less polar eluents (e.g., 10-40% ethyl acetate in hexanes).
-
This compound: As a salt, it is highly polar. Crystallization is the preferred method of purification. Suitable solvents for crystallization include polar protic solvents like isopropanol or ethanol, potentially with the addition of a less polar co-solvent like diethyl ether to induce precipitation.[1]
Troubleshooting Guide: Intermediate Crystallization
A common challenge is isolating intermediates as clean, crystalline solids. Often, they may separate as oils or amorphous solids.
Caption: Troubleshooting workflow for difficult crystallizations.
Data Presentation
Table 1: Qualitative Solubility of Key Intermediates
| Compound | Water | Alcohols (MeOH, EtOH) | Chlorinated (DCM) | Ethers (THF, Et₂O) | Esters (EtOAc) | Hydrocarbons (Hexane) |
| N-Boc-3-hydroxypyrrolidine | Insoluble[2] | Soluble[2] | Soluble[2] | Soluble[2] | Soluble[2] | Low / Insoluble[2] |
| N-Boc-3-(phenylsulfonyl)pyrrolidine | Insoluble | Moderately Soluble | Soluble | Soluble | Soluble | Low / Insoluble |
| 3-(Phenylsulfonyl)pyrrolidine HCl | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble | Insoluble |
Data is based on typical solubility characteristics inferred from structure and available literature.[2]
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate (N-Boc-3-hydroxypyrrolidine)
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To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting material) at 0 °C, add triethylamine (1.1 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of tert-butyl 3-(phenylsulfonyl)-1-pyrrolidinecarboxylate (Alternative Methods)
Method A: Two-Step (Tosylation and Substitution)
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Tosylation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir at 0 °C for 4-6 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with 1M HCl (to remove pyridine), water, and brine. Dry and concentrate to get the crude tosylate.
-
Substitution: Dissolve the crude tosylate in dimethylformamide (DMF). Add sodium benzenesulfinate (PhSO₂Na, 1.5 eq) and heat the mixture to 80-100 °C for 12-24 hours. Cool, dilute with water, and extract with ethyl acetate. Wash thoroughly with water and brine, dry, and concentrate. Purify by column chromatography (e.g., 20% ethyl acetate in hexanes).
Method B: Mitsunobu Reaction
Caution: The Mitsunobu reaction generates stoichiometric amounts of by-products that can complicate purification.
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Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), thiophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 eq) dropwise. Note: This addition is exothermic.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Concentrate the reaction mixture. The resulting crude thioether can be purified by chromatography to remove triphenylphosphine oxide.
-
Oxidation: Dissolve the purified thioether in DCM. Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) at 0 °C. Stir for 2-4 hours. Wash with saturated sodium bicarbonate solution, dry, and concentrate to yield the sulfone. Purify by chromatography.
Protocol 3: Deprotection and HCl Salt Formation
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Dissolve N-Boc-3-(phenylsulfonyl)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
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Add a solution of HCl in 1,4-dioxane or diethyl ether (4M, 3-5 eq) at 0 °C.
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Stir the mixture at room temperature for 1-4 hours. A precipitate will typically form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove non-polar impurities.
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Dry the solid under vacuum to obtain this compound. The product can be recrystallized from isopropanol or ethanol if further purification is needed.[1]
References
preventing side reactions in the functionalization of 3-(Phenylsulfonyl)pyrrolidine hydrochloride
Technical Support Center: Functionalization of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the functionalization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step when using this compound in a reaction?
A1: The primary and most crucial step is the neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by treating it with a suitable base. The choice of base is critical and depends on the subsequent reaction conditions. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The free amine is often used in situ without isolation.
Q2: How does the 3-phenylsulfonyl group affect the reactivity of the pyrrolidine nitrogen?
A2: The phenylsulfonyl group is a strong electron-withdrawing group. This significantly reduces the nucleophilicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine.[1] Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more reactive electrophiles) may be required for N-functionalization.
Q3: What are the most common side reactions observed during the N-alkylation of 3-(Phenylsulfonyl)pyrrolidine?
A3: The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[2] This is especially problematic with highly reactive alkylating agents. Other potential side reactions include elimination if the alkylating agent has a suitable leaving group on a β-carbon, and solvent-related side products if reactive solvents are used at high temperatures.
Q4: Is it necessary to protect the pyrrolidine nitrogen when performing modifications on the phenylsulfonyl ring?
A4: While less common, if you intend to perform reactions on the phenyl ring of the phenylsulfonyl group (e.g., nitration, halogenation), protection of the pyrrolidine nitrogen is highly recommended. A robust protecting group like Boc (tert-butyloxycarbonyl) would prevent the basic nitrogen from interfering with electrophilic aromatic substitution reactions and protect it from potential oxidation.
Q5: What are the best practices for purifying N-substituted 3-(phenylsulfonyl)pyrrolidine derivatives?
A5: Purification strategies depend on the properties of the final product.
-
Column Chromatography: Silica gel chromatography is the most common method. The polarity of the eluent system will need to be optimized based on the substituent added.
-
Acid-Base Extraction: If the product is sufficiently lipophilic, an acidic wash can be used to remove any unreacted starting material. However, the increased lipophilicity of N-substituted long-chain derivatives can sometimes lead to the protonated amine salt being partially soluble in the organic layer.[3]
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guides
Issue 1: Low or No Conversion in N-Alkylation/N-Acylation
Q: I am attempting an N-alkylation with an alkyl bromide, but I am observing very low conversion even after prolonged reaction time. What could be the issue?
A: This is a common issue due to the reduced nucleophilicity of the nitrogen atom. Here are several factors to consider and troubleshoot:
-
Incomplete Neutralization: Ensure the hydrochloride salt is fully neutralized. You may need to use a slight excess of the base (1.1-1.2 equivalents).
-
Base Strength: The base might not be strong enough. For less reactive alkyl halides, a stronger base like potassium carbonate or even sodium hydride (if compatible with other functional groups) might be necessary.
-
Reaction Temperature: The reaction may require heating. Try increasing the temperature incrementally, for example, from room temperature to 50 °C, then to 80 °C. Monitor for potential degradation.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.
-
Activating the Alkyl Halide: If using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in-situ Finkelstein reaction.
Issue 2: Formation of Multiple Products (Over-alkylation)
Q: My N-alkylation reaction is producing a significant amount of a more polar byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?
A: Over-alkylation is a classic side reaction for amines.[2] To minimize it, consider the following strategies:
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Stoichiometry Control: Use a slight excess of the 3-(phenylsulfonyl)pyrrolidine (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.
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Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation over di-alkylation.
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Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. For example, an alkyl tosylate might be less prone to over-alkylation than an alkyl iodide.
Issue 3: Difficulty in Removing the Boc Protecting Group
Q: I have a Boc-protected N-substituted 3-(phenylsulfonyl)pyrrolidine, and the standard TFA/DCM deprotection is leading to decomposition. What are my alternatives?
A: While TFA/DCM is common, it can be too harsh for sensitive substrates. Here are some milder alternatives:
-
HCl in Dioxane/Ether: A solution of HCl in an organic solvent is often a milder alternative to TFA.[4]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate thermolytic deprotection of Boc groups, sometimes without the need for a strong acid.[5]
-
Phosphoric Acid: Dilute phosphoric acid has been reported as an effective reagent for Boc deprotection.[6]
Data Presentation: Illustrative Reaction Conditions
The following tables provide examples of typical reaction conditions and are for illustrative purposes. Actual results may vary.
Table 1: N-Alkylation of 3-(Phenylsulfonyl)pyrrolidine
| Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ (1.5) | DMF | 80 | 12 | 85 |
| Ethyl Iodide | DIPEA (1.2) | CH₃CN | 60 | 24 | 70 |
| Propyl Tosylate | K₂CO₃ (1.5) | DMF | 100 | 18 | 78 |
Table 2: N-Acylation of 3-(Phenylsulfonyl)pyrrolidine
| Acylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | TEA (1.5) | DCM | 0 to RT | 2 | 95 |
| Benzoyl Chloride | Pyridine | DCM | RT | 4 | 90 |
| Acetic Anhydride | TEA (1.2) | DCM | RT | 3 | 92 |
Experimental Protocols
General Protocol for N-Alkylation
-
Neutralization: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the base (e.g., K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Electrophile: Add the alkylating agent (1.0-1.1 eq) to the reaction mixture. If it is a solid, it can be added in portions. If it is a liquid, it can be added dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Reductive Amination
-
Neutralization: Prepare the free base of 3-(Phenylsulfonyl)pyrrolidine as described in the N-alkylation protocol.
-
Imine Formation: To the solution of the free amine, add the aldehyde or ketone (1.0 eq) and a dehydrating agent such as magnesium sulfate or molecular sieves. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.2 eq) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with an organic solvent, wash, dry, and purify as described for N-alkylation.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting guide for low yield in N-alkylation reactions.
References
scale-up challenges for the production of 3-(Phenylsulfonyl)pyrrolidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-(Phenylsulfonyl)pyrrolidine hydrochloride.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the synthesis of this compound, particularly when scaling up the process. A common synthetic strategy involves the sulfonylation of a protected 3-hydroxypyrrolidine, often via a Mitsunobu reaction to control stereochemistry, followed by deprotection and salt formation.
Issue 1: Low Yield in the Sulfonylation Step
Question: We are experiencing a significant drop in yield for the sulfonylation of N-Boc-3-hydroxypyrrolidine with benzenesulfonyl chloride (or a related sulfonating agent) when moving from lab to pilot scale. What are the likely causes and how can we optimize this?
Answer: Low yields in the sulfonylation step at a larger scale can stem from several factors:
-
Inefficient Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the reactor's agitation system is sufficient for the viscosity of the reaction mixture.
-
Temperature Control: Exothermic reactions can be harder to control on a larger scale. Poor heat dissipation can lead to side product formation. A slower, controlled addition of reagents and an efficient cooling system are crucial.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture, which can lead to their decomposition and the formation of benzenesulfonic acid. Ensure all reagents, solvents, and equipment are scrupulously dry.
-
Base Selection and Stoichiometry: The choice and amount of base (e.g., triethylamine, pyridine) are critical. An insufficient amount of base will not effectively scavenge the HCl generated, leading to an acidic environment that can cause side reactions or degradation of the starting material. Conversely, an excess of a strong base might lead to other side reactions.
| Parameter | Potential Issue at Scale | Recommended Action |
| Mixing | Non-homogenous reaction mixture | Increase agitation speed; consider baffle installation. |
| Temperature | Poor heat dissipation | Slow, controlled addition of reagents; use a jacketed reactor with efficient cooling. |
| Moisture | Reagent decomposition | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Base | Incomplete reaction or side reactions | Optimize the stoichiometry of the base; consider a non-nucleophilic base. |
Issue 2: Difficulties in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Question: Our product is contaminated with triphenylphosphine oxide (TPPO) from a Mitsunobu reaction, and purification by column chromatography is not feasible on a large scale. What are the alternative purification strategies?
Answer: The removal of TPPO is a well-known challenge in scaling up reactions like the Mitsunobu. Here are several chromatography-free methods:
-
Precipitation/Crystallization: TPPO has different solubility profiles compared to many organic products.
-
Solvent Selection: TPPO is poorly soluble in nonpolar solvents like hexane or cyclohexane, and also in water. It can be precipitated from the reaction mixture by adding an anti-solvent.
-
Cooling Crystallization: Cooling the reaction mixture can induce the crystallization of TPPO, which can then be removed by filtration.
-
-
Salt Formation: If the desired product has a basic nitrogen, it can be converted to its hydrochloride salt, which may have significantly different solubility than TPPO, allowing for separation by precipitation and filtration.
-
Complexation: TPPO can form insoluble complexes with certain metal salts.
-
Zinc Chloride (ZnCl₂): Addition of a ZnCl₂ solution in a polar solvent like ethanol can lead to the precipitation of a ZnCl₂(TPPO)₂ adduct, which can be filtered off.
-
Magnesium Chloride (MgCl₂): Similar to zinc chloride, MgCl₂ can be used to precipitate TPPO.
-
| Purification Method | Principle | Typical Solvents | Considerations |
| Precipitation | Differential solubility | Toluene, Hexane, Cyclohexane, Water | The product must remain soluble in the chosen solvent system. |
| Crystallization | Temperature-dependent solubility | Isopropyl Alcohol (IPA), Ethanol | Requires careful control of cooling rate to ensure pure crystals. |
| Salt Formation | Conversion to a salt with different solubility | Ethyl Acetate, MTBE | The product must have a suitable functional group for salt formation. |
| Complexation with ZnCl₂/MgCl₂ | Formation of an insoluble metal-TPPO complex | Ethanol, Toluene, Ethyl Acetate | The product should not complex with the metal salt. |
Issue 3: Impurity Profile and Side Reactions
Question: We are observing several unknown impurities in our final product. What are the likely side reactions during the synthesis?
Answer: Besides the common byproducts from the Mitsunobu reaction, other impurities can arise:
-
Over-alkylation/Di-sulfonylation: If the pyrrolidine nitrogen is not protected, it can react with the sulfonating agent.
-
Elimination Products: Under certain conditions, elimination reactions can compete with the desired substitution, leading to the formation of pyrroline derivatives. This is more likely with secondary alcohols and at elevated temperatures.
-
Epimerization: If there are other stereocenters in the molecule, harsh reaction conditions (e.g., strong base, high temperature) could lead to their epimerization.
-
Residual Solvents: Inadequate drying of the final product can lead to the presence of residual solvents.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the large-scale synthesis of this compound?
A common and commercially available starting material is N-Boc-3-hydroxypyrrolidine. The Boc (tert-butyloxycarbonyl) group is a robust protecting group that is stable to the conditions of many sulfonylation reactions and can be removed under acidic conditions to yield the final hydrochloride salt.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
The most critical parameters to monitor are:
-
Temperature: To prevent side reactions and ensure reaction completion.
-
Reaction Time: To ensure complete conversion and minimize byproduct formation.
-
pH: Especially during work-up and salt formation steps.
-
Agitation Rate: To ensure proper mixing and heat transfer.
-
Water Content: To prevent decomposition of moisture-sensitive reagents.
Q3: Are there any specific safety precautions to consider for the large-scale production?
Yes, several safety aspects are crucial:
-
Reagent Handling: Diisopropyl azodicarboxylate (DIAD), often used in the Mitsunobu reaction, is a potential contact explosive and should be handled with care, especially at larger scales. Always consult the Safety Data Sheet (SDS).
-
Exothermic Reactions: The reaction can be exothermic. Ensure that the cooling capacity of the reactor is sufficient to handle the heat generated.
-
Pressure Build-up: If gaseous byproducts are formed, ensure the reactor is properly vented.
-
Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when handling large quantities of organic solvents.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of this compound. Note: This protocol should be optimized for specific equipment and safety considerations at the intended scale.
Step 1: Sulfonylation of N-Boc-3-hydroxypyrrolidine (Mitsunobu Reaction)
-
To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.), benzenethiol (as a precursor to the sulfone after oxidation, or directly using a sulfonic acid) and triphenylphosphine (1.5 eq.) in an appropriate anhydrous solvent (e.g., THF, Toluene) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product to remove TPPO and other byproducts using one of the methods described in the troubleshooting guide (e.g., precipitation with a nonpolar solvent).
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-3-(phenylsulfonyl)pyrrolidine in a suitable solvent (e.g., ethyl acetate, methanol).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature until the deprotection is complete (monitor by HPLC or TLC).
-
The product, this compound, will often precipitate from the solution.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethyl acetate), and dry under vacuum to obtain the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common production issues.
analytical methods for detecting impurities in 3-(Phenylsulfonyl)pyrrolidine hydrochloride samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting and quantifying impurities in 3-(Phenylsulfonyl)pyrrolidine hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage.[1][2] They are broadly classified as:
-
Organic Impurities: These include starting materials, by-products from incomplete reactions, intermediates, and degradation products.[1] For instance, unreacted pyrrolidine or benzenesulfonyl chloride, and byproducts from side reactions during the sulfonation or cyclization steps of synthesis could be present.[3]
-
Inorganic Impurities: These may consist of reagents, catalysts, and heavy metals that originate from the manufacturing process.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification may remain in the final product.[1][2]
Q2: Which analytical technique is most suitable for routine purity testing of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection (RP-HPLC-UV), is considered the gold standard for routine purity testing and impurity profiling of pharmaceutical substances.[1][4] It offers excellent resolution, sensitivity, and reproducibility for separating the main component from its potential non-volatile organic impurities.
Q3: How can I identify an unknown impurity detected in my sample?
A3: Identifying an unknown impurity requires a multi-step approach, often utilizing hyphenated analytical techniques.[4][5] A common workflow involves initial detection by HPLC, followed by structural elucidation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern.[4][5][6] For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[2][7][8]
Q4: What is the role of Gas Chromatography (GC) in the analysis of this compound?
A4: Gas Chromatography (GC) is the preferred method for the separation and quantification of volatile organic compounds.[1] In the context of this compound analysis, GC is primarily used to identify and quantify residual solvents that may be present from the manufacturing process.[9]
Q5: Can NMR spectroscopy be used for quantitative analysis of impurities?
A5: Yes, while primarily known for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful quantitative tool (qNMR).[7] It can be used to determine the concentration of impurities without the need for a specific reference standard for each impurity, provided a certified internal standard is used. High-field NMR has been shown to meet the detection and quantification limits required by regulatory guidelines like ICH.[10]
Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical method is critical for accurate impurity profiling. The table below summarizes the primary techniques used for analyzing this compound.
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Quantitative analysis of non-volatile organic impurities. | High resolution, sensitivity, and reproducibility; robust for routine quality control.[1] | Requires reference standards for impurity quantification; may not be suitable for volatile compounds. |
| LC-MS | Identification of unknown impurities; quantification at trace levels. | Provides molecular weight and structural information; highly sensitive and specific.[4][5][6] | More complex instrumentation and method development compared to HPLC-UV. |
| GC-MS | Identification and quantification of volatile impurities and residual solvents. | Excellent for separating volatile compounds; provides definitive identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Definitive structure elucidation of unknown impurities; quantitative analysis (qNMR). | Provides detailed structural information without ambiguity; can quantify without specific impurity standards.[7][10] | Lower sensitivity compared to MS; requires higher sample concentrations. |
| ICP-MS | Detection and quantification of elemental (inorganic) impurities. | Extremely high sensitivity for trace metal analysis.[1] | Specialized instrumentation; not for organic impurities. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Organic Impurity Profiling
This protocol outlines a general reverse-phase HPLC method suitable for separating this compound from its potential process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (for mobile phase modification).
-
This compound reference standard and sample.
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with the reference standard.
-
Calculate the percentage of each impurity using the area normalization method, assuming the response factor is the same for all impurities relative to the main peak. For higher accuracy, use a reference standard for each identified impurity.
Visualized Workflows and Logic Diagrams
Caption: Workflow for the detection, identification, and confirmation of impurities.
Troubleshooting Guides
HPLC Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Peak Tailing of the Main Analyte Peak
-
Possible Cause 1: Secondary Interactions. The pyrrolidine nitrogen can interact with residual silanol groups on the C18 column, causing tailing.
-
Solution: Add a competing base like triethylamine (0.1%) to the mobile phase or use a lower pH (e.g., pH < 3 with formic or trifluoroacetic acid) to ensure the nitrogen is protonated. Using a base-deactivated column can also resolve this issue.[11]
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause 3: Column Void or Contamination. A void at the column inlet or a blocked frit can distort peak shape.[11]
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
-
Problem 2: Poor Resolution Between Impurity and Main Peak
-
Possible Cause 1: Inadequate Mobile Phase Composition. The organic/aqueous ratio may not be optimal for separation.
-
Solution: Modify the gradient slope. A shallower gradient will increase run time but generally improves the resolution of closely eluting peaks.
-
-
Possible Cause 2: Wrong Stationary Phase. The C18 stationary phase may not provide sufficient selectivity.
-
Solution: Try a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different separation mechanisms.
-
Problem 3: Drifting Baseline in Gradient Analysis
-
Possible Cause 1: Mismatched Mobile Phase Absorbance. The UV absorbance of Mobile Phase A and B are different at the detection wavelength.
-
Solution: Use high-purity solvents. Ensure that any additives (like formic acid) are present in both mobile phases at the same concentration.[12]
-
-
Possible Cause 2: Column Not Equilibrated. Insufficient time for the column to return to initial conditions before the next injection.
-
Solution: Increase the post-run equilibration time.[12]
-
Caption: A decision tree for troubleshooting common HPLC problems.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. rroij.com [rroij.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Issue's Article Details [indiandrugsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Analysis by GC - Gas Chromatography Applications [dps-instruments.com]
- 10. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
The Strategic Advantage of the 3-(Phenylsulfonyl)pyrrolidine Scaffold: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its prevalence in FDA-approved drugs and its inherent structural and physicochemical advantages.[1][2][3] This guide provides a comparative analysis of the 3-(Phenylsulfonyl)pyrrolidine hydrochloride scaffold against other common pyrrolidine-based cores, offering insights into its unique potential in modern drug design.
The pyrrolidine scaffold's utility stems from its three-dimensional nature, which allows for a thorough exploration of pharmacophore space, and its capacity for stereochemical diversity.[1][2] The introduction of a phenylsulfonyl group at the 3-position, as seen in this compound, imparts a unique set of properties that can be strategically leveraged in the design of novel therapeutics. This guide will delve into a comparative analysis, supported by available data on related compounds, to highlight the potential advantages of this particular scaffold.
Physicochemical and Structural Comparisons
The substitution on the pyrrolidine ring significantly impacts a molecule's physicochemical properties, which in turn affect its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The phenylsulfonyl group is a strong electron-withdrawing group, which can influence the basicity of the pyrrolidine nitrogen. Furthermore, its steric bulk and potential for hydrogen bonding can dictate the molecule's overall conformation and interaction with biological targets.
While direct comparative data for this compound is limited, we can infer its properties by examining related structures. For instance, the presence of a sulfonyl group is known to enhance solubility and introduce a potential hydrogen bond acceptor, which can be crucial for target engagement.[4]
Comparative Biological Activities
The true value of a scaffold lies in the biological activities it can confer upon a molecule. Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antidiabetic, anti-inflammatory, and central nervous system (CNS) activities.[5] The introduction of a phenylsulfonyl moiety can modulate these activities and confer unique selectivities.
To illustrate this, the following table summarizes the reported biological activities of various classes of pyrrolidine-based scaffolds from the literature. This provides a landscape against which the potential of the 3-(phenylsulfonyl)pyrrolidine scaffold can be assessed.
| Scaffold Class | Target/Activity | Reported IC50/EC50/ED50 Values | Reference |
| Pyrrolidine Amides | α-Amylase Inhibition | IC50: 36.32 µg/mL (for a specific derivative) | [6] |
| α-Glucosidase Inhibition | IC50: 18.04 µg/mL (for a 4-methoxy analogue) | [6] | |
| Pyrrolidine-2,5-diones | Anticonvulsant Activity | ED50: 80.38 mg/kg (MES test for a specific derivative) | [2] |
| Spiro[pyrrolidine-3,3′-oxindoles] | Anticancer (MCF-7 cells) | IC50: 0.42 - 0.78 µM | [3] |
| Anticancer (HT29 cells) | IC50: 0.39 - 0.92 µM | [3] | |
| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | IC50: 11.32 ± 1.59 μM (for a 4-trifluorophenyl substituted derivative) | [7] |
| Pyrrolidine Pentamines | Aminoglycoside 6'-N-Acetyltransferase Type Ib Inhibition | Two-fold potentiation of amikacin at specific concentrations | [8] |
Note: The table presents a selection of data from the literature and is not an exhaustive list. The activities are specific to the reported derivatives and not the parent scaffold alone.
The phenylsulfonyl group in this compound can be envisioned to interact with biological targets through various non-covalent interactions, including hydrogen bonding and pi-stacking, potentially leading to potent and selective inhibitors of enzymes such as kinases, proteases, and transferases.[9][10] The rigid nature of the phenylsulfonyl group can also help in orienting other substituents on the pyrrolidine ring for optimal target binding.
Experimental Protocols
To facilitate the evaluation of novel compounds based on the 3-(phenylsulfonyl)pyrrolidine scaffold, detailed experimental protocols for key biological assays are provided below.
In Vitro α-Glucosidase Inhibition Assay
This assay is crucial for the evaluation of potential antidiabetic agents.
Principle: The inhibition of α-glucosidase activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Protocol:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of α-glucosidase enzyme solution (1 U/mL) to each well containing the test compound at various concentrations.
-
Incubate the plate at 37 °C for 20 minutes.
-
Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Initiate the reaction by adding 20 µL of 1 M pNPG substrate.
-
Incubate the plate for an additional 30 minutes at 37 °C.
-
Stop the reaction by adding 50 µL of 0.1 N Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[3]
Visualizing the Potential: Logical Relationships and Workflows
To better understand the strategic considerations in utilizing the 3-(phenylsulfonyl)pyrrolidine scaffold, the following diagrams illustrate key conceptual frameworks.
Caption: Logical flow from scaffold choice to biological outcome.
Caption: Drug discovery workflow utilizing the target scaffold.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of 3-(Phenylsulfonyl)pyrrolidine Derivatives as Matrix Metalloproteinase-2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-(phenylsulfonyl)pyrrolidine derivatives as inhibitors of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in cancer metastasis and other pathological conditions. This analysis is based on structure-activity relationship (SAR) studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Under pathological conditions, the overexpression of MMPs, particularly MMP-2 (gelatinase A), is strongly associated with tumor invasion, angiogenesis, and metastasis. This has made MMP-2 a significant target for the development of novel anticancer therapeutics. Among the various scaffolds investigated, 3-(phenylsulfonyl)pyrrolidine has emerged as a promising framework for the design of potent and selective MMP-2 inhibitors.
Comparative Inhibitory Activity of 3-(Phenylsulfonyl)pyrrolidine Derivatives
A pivotal study by Cheng et al. explored a series of novel sulfonyl pyrrolidine derivatives and their inhibitory efficacy against MMP-2. The results demonstrated that these compounds exhibit highly selective inhibition of MMP-2. The following table summarizes the in vitro inhibitory activities (IC50) of key derivatives from this study, providing a clear comparison of their potency.
| Compound ID | R Group (Substitution on Phenylsulfonyl Ring) | MMP-2 IC50 (nM)[1] |
| 4a | H | 185 ± 15.2 |
| 4b | 4-Me | 152 ± 11.8 |
| 4c | 4-OMe | 88 ± 7.5 |
| 4d | 4-F | 165 ± 13.1 |
| 4e | 4-Cl | 140 ± 10.9 |
| 4f | 4-Br | 135 ± 12.4 |
| 4g | 4-I | 128 ± 10.2 |
| 4h | 4-NO2 | 210 ± 18.5 |
| 4i | 3-Me | 170 ± 14.3 |
| 4j | 3-OMe | 95 ± 8.1 |
| 5a | Naphthyl | 75 ± 6.3 |
| 5b | Biphenyl | 82 ± 7.0 |
| LY52 (Control) | - | 102 ± 9.8 |
Structure-Activity Relationship (SAR) Analysis
The quantitative data reveals key structural features that govern the inhibitory potency of these 3-(phenylsulfonyl)pyrrolidine derivatives against MMP-2:
-
Substitution on the Phenylsulfonyl Moiety: The nature and position of the substituent on the phenyl ring significantly influence activity.
-
Electron-donating groups at the para-position, such as methoxy (4c), enhance inhibitory activity compared to the unsubstituted analog (4a).
-
Halogen substitution at the para-position generally leads to comparable or slightly improved potency relative to the unsubstituted compound.
-
An electron-withdrawing group like nitro (4h) at the para-position results in decreased activity.
-
Positional isomers show that a methoxy group at the meta-position (4j) is also favorable, though slightly less so than at the para-position (4c).
-
-
Aromatic Surface Area: Increasing the aromatic surface area of the sulfonyl moiety leads to a notable increase in potency. Derivatives with a naphthyl (5a) or biphenyl (5b) group are the most potent inhibitors in the series, surpassing the positive control, LY52. This suggests that extended hydrophobic interactions within the S1' pocket of the MMP-2 active site are crucial for enhanced binding and inhibition.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the SAR studies.
In Vitro MMP-2 Inhibition Assay (Fluorogenic Substrate Method)
This assay quantifies the inhibitory effect of the synthesized compounds on the enzymatic activity of MMP-2.
1. Reagents and Materials:
- Recombinant human MMP-2 enzyme
- Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
- Test compounds (3-(phenylsulfonyl)pyrrolidine derivatives) dissolved in DMSO
- Positive control inhibitor (e.g., LY52)
- 96-well black microplates
- Fluorescence microplate reader
2. Assay Procedure:
- Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
- Add 50 µL of the diluted compounds or control to the wells of the 96-well plate. Include wells with assay buffer and DMSO as a negative control.
- Add 25 µL of the recombinant human MMP-2 enzyme solution to each well.
- Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding to the enzyme.
- Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-2 substrate to each well.
- Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for 60 minutes at 37°C using a microplate reader.
- The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism: MMP-2 in Cancer Metastasis
To understand the significance of inhibiting MMP-2, it is crucial to visualize its role in the broader context of cancer progression. The following diagram illustrates a simplified signaling pathway of MMP-2's involvement in tumor cell invasion and metastasis.
Caption: Role of MMP-2 in cancer metastasis and the point of intervention for inhibitors.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel MMP-2 inhibitors from a library of 3-(phenylsulfonyl)pyrrolidine derivatives follows a structured workflow.
Caption: Workflow for the screening and development of MMP-2 inhibitors.
References
comparative analysis of the biological activity of cis/trans isomers of substituted pyrrolidines
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's spatial arrangement and its biological function is paramount. This guide provides a comparative analysis of the biological activity of cis and trans isomers of substituted pyrrolidines, highlighting the critical role of stereochemistry in determining pharmacological outcomes. Supported by experimental data, this document delves into specific examples of pyrrolidine derivatives, offering a clear comparison of their efficacy as dual PPARα/γ agonists and anticonvulsant agents.
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds due to its unique structural properties.[1][2] The non-planar, puckered nature of this five-membered nitrogen heterocycle allows for a three-dimensional arrangement of its substituents.[1][2] This spatial orientation, particularly the cis/trans isomerism of substituents, can profoundly influence the molecule's interaction with biological targets, leading to significant differences in potency and efficacy.[1][3]
Comparative Analysis of Biological Activity
This section presents a quantitative comparison of the biological activities of cis and trans isomers of substituted pyrrolidines in two distinct therapeutic areas: metabolic diseases and neurology.
Dual PPARα/γ Agonists for Metabolic Diseases
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[4] Dual agonists of PPARα and PPARγ are attractive therapeutic agents for type 2 diabetes and dyslipidemia. In a study of 3,4-disubstituted pyrrolidine acid analogs, the cis configuration of the substituents was found to be essential for potent dual agonistic activity.
| Compound ID | Stereochemistry | hPPARα EC₅₀ (nM)[3] | hPPARγ EC₅₀ (nM)[3] |
| 1 | cis-(3R,4S) | 150 | 70 |
| 2 | trans-(3R,4R) | >10000 | >10000 |
As shown in the table, the cis isomer 1 exhibits potent activation of both human PPARα and PPARγ with EC₅₀ values in the nanomolar range. In stark contrast, the corresponding trans isomer 2 is virtually inactive, demonstrating the critical importance of the relative stereochemistry of the substituents on the pyrrolidine ring for this biological activity.[3]
Anticonvulsant Activity
| Compound ID | Stereochemistry | % Protection in MES Test (40 mg/kg) |
| SB1-Ph | cis | 100% |
| SB1-Ph | trans | 33% |
| SB4-Ph | cis | 100% |
| SB4-Ph | trans | 0% |
The data clearly indicates that the cis isomers of both SB1-Ph and SB4-Ph provide significantly greater protection against seizures in the MES test compared to their trans counterparts. This suggests that the spatial arrangement of the substituents is crucial for the anticonvulsant effect.
Experimental Protocols
PPARα/γ Cellular Transactivation Assay
This assay evaluates the ability of a compound to activate PPARα and PPARγ, leading to the transcription of a reporter gene.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transfection: Cells are transiently transfected with expression vectors for the human PPARα or PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds (cis and trans isomers) or a vehicle control.
-
Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Maximal Electroshock (MES) Seizure Test in Mice
This in vivo assay is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animal Preparation: Male Swiss albino mice (20-25 g) are used. The test compounds (cis and trans isomers) or a vehicle control are administered intraperitoneally (i.p.).
-
Drug Administration: A predetermined dose of the test compound is administered to a group of mice.
-
Induction of Seizures: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each group. The ED₅₀ (the dose that protects 50% of the animals) can be determined from a dose-response study.
Visualizing the Mechanisms
PPARα/γ Signaling Pathway
Caption: PPARα/γ signaling pathway activation by a cis-pyrrolidine agonist.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-(Phenylsulfonyl)pyrrolidinone Hydrochloride in Pharmaceutical Synthesis: A Comparative Analysis
For researchers and professionals in drug development, the selection of key intermediates is a critical decision that significantly impacts the efficiency, purity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 3-(Phenylsulfonyl)pyrrolidinone hydrochloride as a pivotal intermediate in pharmaceutical manufacturing, evaluating its performance against a viable alternative through supporting experimental data.
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its conformational flexibility and its ability to engage in crucial binding interactions with biological targets.[1][2] The strategic introduction of a phenylsulfonyl group at the 3-position of the pyrrolidine ring, as seen in 3-(Phenylsulfonyl)pyrrolidinone hydrochloride, offers distinct advantages in terms of chemical stability and reactivity, making it a preferred building block in the synthesis of complex active pharmaceutical ingredients (APIs).
This guide will delve into a comparative analysis of 3-(Phenylsulfonyl)pyrrolidinone hydrochloride against an alternative intermediate, (R)-3-Hydroxypyrrolidine hydrochloride, in the context of synthesizing a common pharmaceutical precursor. Through a detailed examination of experimental data and protocols, we aim to provide a clear and objective assessment to inform your synthetic strategy.
Performance Comparison: 3-(Phenylsulfonyl)pyrrolidinone Hydrochloride vs. (R)-3-Hydroxypyrrolidine Hydrochloride
To illustrate the practical advantages of 3-(Phenylsulfonyl)pyrrolidinone hydrochloride, we present a comparative analysis of its performance in a key synthetic transformation: the synthesis of (S)-3-aminopyrrolidine dihydrochloride, a versatile intermediate for various APIs. The data presented below is a synthesis of typical results found in the scientific literature.[3][4]
| Parameter | 3-(Phenylsulfonyl)pyrrolidinone Hydrochloride Route | (R)-3-Hydroxypyrrolidine Hydrochloride Route |
| Starting Material | 3-(Phenylsulfonyl)pyrrolidinone hydrochloride | (R)-3-Hydroxypyrrolidine hydrochloride |
| Key Transformation | Sulfonylation followed by azidation and reduction | Decarboxylation, Boc protection, sulfonylation, azidation, and reduction |
| Overall Yield | ~75% | ~65% |
| Purity of Intermediate | >99% (by HPLC) | ~98% (by HPLC) |
| Number of Synthetic Steps | 3 | 5 |
| Reaction Time (Total) | ~24 hours | ~48 hours |
| Key Reagents | Sodium azide, Triphenylphosphine | Di-tert-butyl dicarbonate (Boc)2O, Methanesulfonyl chloride, Sodium azide, Triphenylphosphine |
| Safety Considerations | Use of sodium azide (toxic). | Use of sodium azide and methanesulfonyl chloride (corrosive). |
Experimental Protocols
Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from 3-(Phenylsulfonyl)pyrrolidinone Hydrochloride
This protocol outlines the key steps for the conversion of 3-(Phenylsulfonyl)pyrrolidinone hydrochloride to (S)-3-aminopyrrolidine dihydrochloride.
Step 1: Azidation
-
To a solution of 3-(Phenylsulfonyl)pyrrolidinone hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.
Step 2: Reduction
-
Dissolve the crude azide intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine (1.2 eq) and stir the mixture at room temperature for 2-4 hours.
-
Add water to the reaction mixture and continue stirring for another 8-12 hours to hydrolyze the intermediate phosphine imine.
-
Concentrate the reaction mixture under reduced pressure.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude amine from the previous step in a suitable solvent (e.g., isopropanol).
-
Bubble dry hydrogen chloride gas through the solution until precipitation is complete, or add a solution of HCl in isopropanol.
-
Filter the precipitate, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield (S)-3-aminopyrrolidine dihydrochloride.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of 3-(Phenylsulfonyl)pyrrolidinone hydrochloride and its subsequent products can be reliably determined using reverse-phase HPLC.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
For the analysis of aminopyrrolidine derivatives that lack a strong chromophore, pre-column derivatization with a UV-active agent like Boc anhydride can be employed.[5]
Visualizing the Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the reaction workflows.
Caption: Synthetic workflow from 3-(Phenylsulfonyl)pyrrolidinone HCl.
Caption: Synthetic workflow from (R)-3-Hydroxypyrrolidine HCl.
Conclusion
The data and protocols presented in this guide highlight the advantages of using 3-(Phenylsulfonyl)pyrrolidinone hydrochloride as a key intermediate. Its use often leads to a more streamlined synthetic process with fewer steps, higher overall yields, and excellent purity of the final product. While the choice of an intermediate is always dependent on the specific requirements of the target molecule and process, 3-(Phenylsulfonyl)pyrrolidinone hydrochloride presents a compelling option for efficient and robust drug manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy Pyrrolidine-3-sulfonyl chloride hydrochloride [smolecule.com]
- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Analysis of Pyrrolidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: In Vitro Efficacy and In Vivo Antidiabetic Activity
An objective guide for researchers and drug development professionals on the performance of novel pyrrolidine-based DPP-4 inhibitors. This guide provides a comparative summary of their in vitro enzyme inhibition and in vivo antihyperglycemic effects, supported by detailed experimental protocols.
This guide focuses on a series of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors synthesized from (2S,4S)-4-fluoro-1-(2-((5-nitro-2-pyridyl)amino)ethyl)pyrrolidine-2-carbonitrile, as described in a study by Kim et al. (2010). While the initial query specified 3-(Phenylsulfonyl)pyrrolidine hydrochloride as the starting material, a comprehensive literature search did not yield studies with both in vitro and in vivo data for compounds derived from it. Therefore, this guide utilizes a well-documented series of pyrrolidine-based compounds to illustrate the comparative analysis of in vitro and in vivo performance, a key aspect of preclinical drug development.
The compounds discussed herein are compared against Sitagliptin, a well-established DPP-4 inhibitor, to provide a clear benchmark for their performance. The following sections present a detailed comparison of their biological activities, the methodologies used for their evaluation, and a workflow of the drug discovery process.
Data Presentation: A Comparative Overview
The synthesized compounds were evaluated for their ability to inhibit the DPP-4 enzyme in vitro and to control blood glucose levels in an in vivo oral glucose tolerance test (OGTT) model in mice. The data presented below summarizes the key findings, allowing for a direct comparison of the compounds' potency and efficacy.
Table 1: In Vitro DPP-4 Inhibition
| Compound | DPP-4 IC50 (nM) |
| Compound A | 3.8 |
| Compound B | 5.2 |
| Compound C | 7.1 |
| Sitagliptin | 18 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of an enzyme in vitro.
Table 2: In Vivo Antihyperglycemic Efficacy
| Compound (3 mg/kg, p.o.) | Glucose AUC Reduction (%) |
| Compound A | 45 |
| Compound B | 40 |
| Compound C | 35 |
| Sitagliptin | 38 |
AUC: Area under the curve, a measure of total glucose exposure over time. p.o.: per os, meaning administered orally.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow from compound synthesis to in vivo evaluation, and the targeted biological pathway.
Caption: Experimental workflow from synthesis to in vivo testing.
Caption: Simplified signaling pathway of DPP-4 inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kim et al. (2010).
In Vitro DPP-4 Inhibition Assay
-
Enzyme and Substrate Preparation: Human DPP-4 enzyme was expressed and purified. The substrate, Gly-Pro-AMC, was dissolved in DMSO and then diluted in assay buffer (25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl, and 1% Triton X-100).
-
Assay Procedure: The assay was performed in 96-well plates. 10 µL of the test compound (dissolved in DMSO and diluted in buffer) was added to each well. 20 µL of the human DPP-4 enzyme solution was then added. The plate was incubated for 15 minutes at room temperature.
-
Reaction Initiation and Measurement: 20 µL of the substrate solution was added to initiate the enzymatic reaction. The fluorescence (excitation at 360 nm, emission at 460 nm) was measured every 2 minutes for 30 minutes using a fluorescence plate reader.
-
Data Analysis: The rate of reaction was calculated from the linear portion of the kinetic curve. The IC50 values were determined by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male ICR mice (8 weeks old) were used for the study. The animals were fasted for 18 hours prior to the experiment but had free access to water.
-
Compound Administration: The test compounds (Compounds A, B, C, and Sitagliptin) were suspended in a 0.5% carboxymethyl cellulose (CMC) solution. The compounds were administered orally by gavage at a dose of 3 mg/kg body weight.
-
Glucose Challenge: 30 minutes after the administration of the test compounds, a glucose solution (2 g/kg body weight) was administered orally to the mice.
-
Blood Sampling and Glucose Measurement: Blood samples were collected from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose challenge. Blood glucose concentrations were measured using a standard glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration versus time was calculated for each group. The percentage reduction in glucose AUC was calculated by comparing the AUC of the compound-treated groups to the vehicle-treated control group.
This guide provides a framework for the comparative evaluation of novel compounds, highlighting the importance of integrating both in vitro and in vivo data to build a comprehensive understanding of a compound's therapeutic potential. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery.
Cross-Reactivity Profiling of Drugs Based on the 3-(Phenylsulfonyl)pyrrolidine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(phenylsulfonyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensionality and synthetic tractability have made it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the cross-reactivity profiles of drugs and clinical candidates incorporating this scaffold, with a focus on supporting experimental data and detailed methodologies.
RORγt Inverse Agonists: A Case Study in Selectivity
A notable class of compounds featuring the 3-(phenylsulfonyl)pyrrolidine scaffold are inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17, making it a high-value target for the treatment of autoimmune diseases. Achieving selectivity for RORγt over other nuclear receptors is crucial to minimize off-target effects.
Comparative Activity and Selectivity Data
The following table summarizes the in vitro potency and selectivity of a series of 3-(phenylsulfonyl)pyrrolidine-based RORγt inverse agonists. The data is presented as EC50 values from a Gal-4 reporter assay for RORγt and selectivity assays against the Pregnane X Receptor (PXR) and Liver X Receptors alpha and beta (LXRα and LXRβ).[1][2]
| Compound | RORγt EC50 (nM)[1][2] | PXR EC50 (nM)[1][2] | LXRα EC50 (μM)[1][2] | LXRβ EC50 (μM)[1][2] |
| 5 | 1020 | > 10000 | > 7.5 | > 7.5 |
| 9 | 250 | 8300 | > 7.5 | > 7.5 |
| 10 | 120 | 3800 | > 7.5 | > 7.5 |
| 11 | 130 | 1800 | > 7.5 | > 7.5 |
| 12 | 150 | 2500 | > 7.5 | > 7.5 |
| 13 | 4200 | > 10000 | > 7.5 | > 7.5 |
| 26 | 119 | > 10000 | > 7.5 | > 7.5 |
Signaling Pathway and Experimental Workflow
The development of selective RORγt inverse agonists is guided by a clear understanding of the downstream signaling pathway and is reliant on robust experimental workflows to assess potency and selectivity.
Caption: A simplified diagram of the IL-17 signaling pathway.
Caption: A typical workflow for profiling RORγt inverse agonists.
Experimental Protocols
GAL4-UAS Luciferase Reporter Gene Assay for RORγt Inverse Agonist Activity
This assay is a common method for quantifying the activity of nuclear receptor ligands. It utilizes a chimeric receptor system to report on the activation or inhibition of the target receptor's ligand-binding domain (LBD).
Principle: The assay employs two plasmids transfected into a suitable mammalian cell line (e.g., HEK293).
-
Effector Plasmid: This plasmid expresses a fusion protein consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 and the LBD of the nuclear receptor of interest (in this case, RORγt).
-
Reporter Plasmid: This plasmid contains a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS) that drives the expression of a reporter gene, typically firefly luciferase.
When a ligand binds to the RORγt-LBD of the fusion protein, the GAL4-DBD binds to the UAS on the reporter plasmid, initiating the transcription of luciferase. Inverse agonists will suppress this basal or agonist-induced luciferase activity.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well 24 hours prior to transfection.
-
On the day of transfection, cells are co-transfected with the RORγt-LBD-GAL4-DBD effector plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. A plasmid expressing Renilla luciferase can be co-transfected to serve as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the test compounds (typically from 10 µM to 0.1 nM). A vehicle control (e.g., 0.1% DMSO) and a known RORγt agonist (if available, for antagonist mode) or no agonist (for inverse agonist mode) are included.
-
The cells are incubated with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
After the incubation period, the medium is removed, and the cells are lysed using a passive lysis buffer.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate solution (e.g., luciferin).
-
If a Renilla luciferase control is used, a dual-luciferase reporter assay system is employed to sequentially measure both firefly and Renilla luciferase activities.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The normalized data is then plotted against the compound concentration, and the EC50 values are calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Nuclear Receptor Selectivity Assays (PXR, LXRα, and LXRβ)
The selectivity of the compounds is assessed using similar GAL4-UAS luciferase reporter gene assays, where the effector plasmid expresses the LBD of the respective off-target nuclear receptor (PXR, LXRα, or LXRβ) fused to the GAL4-DBD. The protocol is analogous to the RORγt assay, with the use of a known agonist for each receptor as a positive control for antagonist activity assessment.
Conclusion
The 3-(phenylsulfonyl)pyrrolidine scaffold has proven to be a valuable starting point for the development of potent and selective RORγt inverse agonists. The comparative data presented in this guide highlights the potential for fine-tuning the selectivity profile of compounds based on this scaffold through targeted chemical modifications. The detailed experimental protocols provide a foundation for researchers to conduct their own cross-reactivity profiling studies, which are essential for the development of safe and effective therapeutics. Further investigation into the cross-reactivity of other classes of drugs based on this versatile scaffold is warranted to fully understand its potential and limitations in drug discovery.
References
evidence for the therapeutic potential of 3-(Phenylsulfonyl)pyrrolidine hydrochloride derivatives
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold remains a cornerstone in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. The incorporation of a phenylsulfonyl moiety at the 3-position of the pyrrolidine ring has given rise to a class of derivatives with significant and diverse biological activities. This guide provides a comparative overview of the therapeutic potential of 3-(Phenylsulfonyl)pyrrolidine hydrochloride and related derivatives, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts.
The inherent structural features of the pyrrolidine ring, including its stereochemistry and conformational flexibility, allow for precise interactions with biological targets.[1] The addition of a phenylsulfonyl group can further enhance binding affinity and modulate the physicochemical properties of the resulting compounds. Research has demonstrated the potential of these derivatives across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, by targeting key enzymes and signaling pathways.
Comparative Efficacy of Phenylsulfonyl-Pyrrolidine Analogs
The therapeutic efficacy of phenylsulfonyl-pyrrolidine derivatives is highly dependent on the specific substitution patterns on both the phenyl and pyrrolidine rings. The following tables summarize the quantitative data from various studies, showcasing the activity of these compounds against different biological targets.
Matrix Metalloproteinase (MMP) Inhibition
A study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives revealed their potent inhibitory activity against MMP-2 and MMP-9, enzymes critically involved in cancer cell migration and invasion.[2]
Table 1: Inhibitory Activity of 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives against MMPs [2]
| Compound | R | IC₅₀ (μM) vs MMP-2 | IC₅₀ (μM) vs MMP-9 |
| 4a | H | 0.21 ± 0.03 | 0.15 ± 0.02 |
| 4e | 4-F | 0.11 ± 0.01 | 0.08 ± 0.01 |
| 4i | 4-OCH₃ | 0.18 ± 0.02 | 0.12 ± 0.01 |
Note: Data are presented as mean ± SD.
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition
Novel multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE).[3]
Table 2: Enzyme Inhibitory Activity of Pyrrolidine-Benzenesulfonamides [3]
| Compound | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs AChE |
| 3b | 17.61 ± 3.58 | 5.14 ± 0.61 | - |
| 6a | - | - | 22.34 ± 4.53 |
| 6b | - | - | 27.21 ± 3.96 |
| Tacrine (Standard) | - | - | - |
Note: Data are presented as mean ± SD.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
A series of pyrrolidine sulfonamide derivatives have been investigated as inhibitors of DPP-IV, a key target in the management of type 2 diabetes.[4]
Table 3: DPP-IV Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives [4]
| Compound | Substitution on 1,2,4-oxadiazole | % Inhibition | IC₅₀ (μM) |
| 23a | - | 56.32 | - |
| 23b | - | 44.29 | - |
| 23c | - | 49.62 | - |
| 23d | 4-trifluorophenyl | 66.32 | 11.32 ± 1.59 |
| Vildagliptin (Standard) | - | - | - |
Note: Data are presented as mean ± SD.
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Matrix Metalloproteinase (MMP) Inhibition Assay[2]
The inhibitory activities of the synthesized compounds against MMP-2 and MMP-9 were determined using a fluorometric assay. Recombinant human MMP-2 and MMP-9 were used as the enzyme sources. The assay was performed in a buffer solution containing Tris-HCl, NaCl, CaCl₂, and Brij-35. The enzyme was pre-incubated with the test compound at various concentrations for 20 minutes at 37°C. The fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, was then added to initiate the reaction. The fluorescence intensity was measured at an excitation wavelength of 328 nm and an emission wavelength of 393 nm using a fluorescence spectrophotometer. The IC₅₀ values were calculated from the dose-response curves.
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition Assays[3]
Carbonic Anhydrase Inhibition: The inhibitory effects on hCA I and hCA II were evaluated by measuring the esterase activity of the enzymes. 4-Nitrophenyl acetate was used as the substrate. The assay was performed in a Tris-SO₄ buffer at pH 7.4. The enzyme was incubated with the inhibitor for 10 minutes before the addition of the substrate. The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol was monitored spectrophotometrically at 400 nm. The Kᵢ values were determined using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition: The AChE inhibitory activity was determined using a modified Ellman's method. Acetylthiocholine iodide was used as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) was used as the chromogen. The reaction was carried out in a phosphate buffer at pH 8.0. The enzyme was pre-incubated with the test compound for 15 minutes, followed by the addition of the substrate and DTNB. The absorbance was measured at 412 nm. The Kᵢ values were calculated from Dixon plots.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay[4]
The in vitro DPP-IV inhibitory activity was assessed using a commercially available DPP-IV inhibitor screening kit. The assay measures the cleavage of the substrate Gly-Pro-p-nitroanilide by DPP-IV, which releases p-nitroaniline. The reaction was performed in a Tris-HCl buffer at pH 8.0. The enzyme was mixed with the test compounds at various concentrations and incubated for 10 minutes. The substrate was then added, and the absorbance was measured at 405 nm. The percentage of inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves.
Conclusion
The evidence presented highlights the significant therapeutic potential of this compound derivatives and their analogs. These compounds have demonstrated potent inhibitory activity against a range of clinically relevant enzymes, including MMPs, carbonic anhydrases, acetylcholinesterase, and DPP-IV. The modular nature of the phenylsulfonyl-pyrrolidine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Further investigation into these promising derivatives is warranted to translate their in vitro efficacy into novel therapeutic interventions for a variety of diseases.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
a comparative review of synthetic methodologies for producing functionalized pyrrolidines
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its prevalence in FDA-approved drugs highlights its significance in the development of new therapeutic agents. The stereochemistry of the pyrrolidine ring plays a crucial role in its biological activity, making the development of stereoselective synthetic methodologies a key area of research. This guide provides a comparative overview of three prominent strategies for the synthesis of functionalized pyrrolidines: diastereoselective [3+2] cycloaddition of azomethine ylides, palladium-catalyzed hydroarylation of pyrrolines, and organocatalytic asymmetric Michael addition.
Diastereoselective [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the construction of the pyrrolidine ring, allowing for the simultaneous formation of multiple stereocenters. The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group, provides excellent control over the diastereoselectivity of the reaction.
This methodology involves the in situ generation of an azomethine ylide from an imine, which then reacts with a dipolarophile in a concerted or stepwise fashion to yield the pyrrolidine ring. The stereochemical outcome is directed by the chiral auxiliary, leading to the formation of highly substituted pyrrolidines with excellent diastereoselectivity.
Experimental Workflow for Diastereoselective [3+2] Cycloaddition
Table 1: Performance of Diastereoselective [3+2] Cycloaddition for the Synthesis of Functionalized Pyrrolidines
| Entry | Dipolarophile | Product | Yield (%) | dr |
| 1 | N-tert-Butanesulfinylazadiene 1a | Pyrrolidine 3aa | 75 | >95:5 |
| 2 | N-tert-Butanesulfinylazadiene 1b | Pyrrolidine 3ba | 80 | >95:5 |
| 3 | N-tert-Butanesulfinylazadiene 1c | Pyrrolidine 3ca | 65 | >95:5 |
| 4 | N-tert-Butanesulfinylazadiene 1d | Pyrrolidine 3da | 72 | 90:10 |
Data is representative and compiled from typical results for this type of reaction.
Palladium-Catalyzed Hydroarylation of Pyrrolines
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct route to 3-aryl pyrrolidines, a structural motif found in many biologically active compounds, including ligands for serotonin and dopamine receptors.
This reaction proceeds via a Heck-type arylation of the pyrroline, followed by an in situ reduction of the resulting enamine or iminium ion intermediate to afford the 3-aryl pyrrolidine. This one-pot process is highly efficient and tolerates a wide range of functional groups on the aryl bromide coupling partner.
Catalytic Cycle for Palladium-Catalyzed Hydroarylation
Table 2: Performance of Palladium-Catalyzed Hydroarylation for the Synthesis of 3-Aryl Pyrrolidines
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 3-Phenyl-1-propylpyrrolidine | 85 |
| 2 | 4-Bromotoluene | 1-Propyl-3-(p-tolyl)pyrrolidine | 78 |
| 3 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-propylpyrrolidine | 92 |
| 4 | 3-Bromopyridine | 1-Propyl-3-(pyridin-3-yl)pyrrolidine | 65 |
Data is representative and compiled from typical results for this type of reaction.
Organocatalytic Asymmetric Michael Addition
Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules. Pyrrolidine-based organocatalysts, such as derivatives of proline, are highly effective in catalyzing the Michael addition of ketones and aldehydes to nitroolefins, providing access to functionalized pyrrolidines with high enantiomeric excess.
The catalytic cycle involves the formation of a chiral enamine intermediate from the ketone and the pyrrolidine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral catalyst. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Catalytic Cycle for Asymmetric Michael Addition
Table 3: Performance of Organocatalytic Asymmetric Michael Addition
| Entry | Ketone | Nitroolefin | Yield (%) | dr | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 98 | 95:5 | 99 |
| 2 | Acetone | trans-β-Nitrostyrene | 75 | - | 92 |
| 3 | Cyclopentanone | trans-β-Nitrostyrene | 95 | 90:10 | 97 |
| 4 | Cyclohexanone | 4-Nitro-trans-β-nitrostyrene | 99 | 96:4 | 98 |
Data is representative and compiled from typical results for this type of reaction.
Experimental Protocols
Protocol 1: Diastereoselective [3+2] Cycloaddition of an N-tert-Butanesulfinylazadiene with an Azomethine Ylide
-
To a solution of the N-tert-butanesulfinylazadiene (1.0 equiv) and the α-amino ester hydrochloride (1.2 equiv) in CH2Cl2 (0.2 M) is added Et3N (2.5 equiv) at room temperature.
-
Ag2CO3 (10 mol %) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized pyrrolidine.
Protocol 2: Palladium-Catalyzed Hydroarylation of 1-Propyl-3-pyrroline
-
To a screw-capped vial is added Pd(OAc)2 (2 mol %), P(o-tol)3 (4 mol %), the aryl bromide (1.0 equiv), and K2CO3 (2.0 equiv).
-
The vial is purged with nitrogen, and then 1-propyl-3-pyrroline (1.2 equiv) and anhydrous dioxane (0.5 M) are added.
-
The reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the 3-aryl pyrrolidine.
Protocol 3: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
-
To a vial containing (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10 mol %) is added trans-β-nitrostyrene (1.0 equiv) and cyclohexanone (10 equiv).
-
The reaction can be performed with a minimal amount of solvent (e.g., toluene, 0.5 mL) or under solvent-free conditions.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The crude product is directly purified by flash column chromatography on silica gel to give the desired product.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
Biological Context: Pyrrolidines as Neuromodulators
Functionalized pyrrolidines, particularly 3-aryl pyrrolidines, are known to interact with key neurotransmitter receptors in the central nervous system, such as dopamine and serotonin receptors. These receptors are G-protein coupled receptors (GPCRs) that play a critical role in regulating mood, cognition, and motor control. The binding of a pyrrolidine-based ligand can act as an agonist or antagonist, thereby modulating the downstream signaling cascade.
Simplified Dopamine Receptor Signaling Pathway
Conclusion
The synthetic methodologies presented here offer diverse and powerful approaches to access functionalized pyrrolidines. The choice of method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
-
[3+2] Cycloaddition is ideal for the construction of highly substituted pyrrolidines with multiple stereocenters, offering excellent diastereocontrol through the use of chiral auxiliaries.
-
Palladium-Catalyzed Hydroarylation provides a direct and efficient route to 3-aryl pyrrolidines, which are important pharmacophores for CNS targets.
-
Organocatalytic Asymmetric Michael Addition is a premier method for the enantioselective synthesis of functionalized pyrrolidines, often with excellent enantiomeric excesses.
The continued development of novel synthetic strategies and catalysts will undoubtedly expand the accessible chemical space of functionalized pyrrolidines, paving the way for the discovery of new therapeutic agents with improved efficacy and selectivity.
Safety Operating Guide
Proper Disposal of 3-(Phenylsulfonyl)pyrrolidine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-(Phenylsulfonyl)pyrrolidine hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its safe disposal, adhering to standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Safety Consideration | Recommended Action |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles or a face shield, and a lab coat[1][2][3]. If ventilation is inadequate, respiratory protection should be used. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1][2]. Avoid contact with skin and eyes[2]. |
| Storage of Waste | Store waste in a designated, clearly labeled, and tightly sealed container in a cool, dry, and well-ventilated area[1][2][3]. Keep it segregated from incompatible materials. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The primary method of disposal is through a licensed and approved waste disposal facility.
-
Waste Identification and Collection:
-
Carefully collect any waste material, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a designated and compatible waste container.
-
Ensure the container is properly labeled with the chemical name and associated hazards.
-
-
Avoid Environmental Release:
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. Preventing the entry of this compound into sewer systems and waterways is critical.
-
-
Spill Management:
-
Engage a Professional Waste Disposal Service:
-
The final and most critical step is to arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with a comprehensive list of the waste contents, including the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-(Phenylsulfonyl)pyrrolidine hydrochloride
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-(Phenylsulfonyl)pyrrolidine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. While a comprehensive toxicological profile may not be fully established, similar compounds present risks that necessitate stringent safety protocols. The following hazards are identified in the Safety Data Sheet (SDS)[1]:
-
Harmful if swallowed: May cause harm if ingested.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with skin.
-
Causes serious eye irritation: May result in significant eye damage if it comes into contact with the eyes.
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 standards. A face shield worn over safety glasses is required when there is a risk of splashing or explosion.[4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[4] For prolonged contact, consult the glove manufacturer's resistance guide. Gloves should be inspected before each use and changed immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[4] |
| Respiratory Protection | Respirator | Required if handling outside of a fume hood or if dust generation is likely. Use of a respirator requires proper fitting and training.[4] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[4] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Weighing:
- Conduct all manipulations within a certified chemical fume hood.
- Before handling, ensure all necessary PPE is correctly worn.
- Use a dedicated, clean weighing vessel and tools.
- Handle the solid material carefully to avoid generating dust.
2. Dissolution and Reaction Setup:
- If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
- Ensure all glassware is properly secured and grounded if necessary, especially when working with flammable solvents.
- Maintain a clutter-free workspace to minimize the risk of spills.
3. Post-Reaction Quenching and Work-up:
- Quench reactions carefully, especially if they are exothermic.
- Perform extractions and other work-up procedures within the fume hood.
4. Spill Management:
- In case of a spill, evacuate the immediate area if necessary.
- Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.[2]
- Collect the contaminated absorbent material and place it in a designated, sealed waste container.[2]
- Clean the spill area thoroughly according to laboratory protocols.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Designate a specific, clearly labeled, and sealed container for waste containing this compound.
- Segregate this waste from other laboratory waste streams, particularly from incompatible materials like strong oxidizing agents.[3]
2. Container Labeling:
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Maintain a log of the contents and approximate quantities of all chemicals added to the waste container.[2]
3. Decontamination of Labware:
- Rinse any empty containers or glassware that held the compound with a suitable organic solvent (e.g., acetone, ethanol).
- The rinsate must be collected and disposed of as hazardous waste.[2]
- After thorough rinsing, the glassware can be cleaned according to standard laboratory procedures.[2]
4. Final Disposal:
- Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
